molecular formula C31H43NO7 B15593909 Carmichaenine A

Carmichaenine A

Cat. No.: B15593909
M. Wt: 541.7 g/mol
InChI Key: BKAIYZAGPZZPPF-OHRGUPKJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carmichaenine A is a useful research compound. Its molecular formula is C31H43NO7 and its molecular weight is 541.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H43NO7

Molecular Weight

541.7 g/mol

IUPAC Name

[(2R,3R,4S,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate

InChI

InChI=1S/C31H43NO7/c1-5-32-15-29(16-36-2)12-11-21(33)31-19-13-18-20(37-3)14-30(22(19)24(18)34,23(27(31)32)25(38-4)26(29)31)39-28(35)17-9-7-6-8-10-17/h6-10,18-27,33-34H,5,11-16H2,1-4H3/t18-,19-,20+,21+,22-,23?,24+,25+,26-,27?,29+,30-,31?/m1/s1

InChI Key

BKAIYZAGPZZPPF-OHRGUPKJSA-N

Origin of Product

United States

Foundational & Exploratory

Navigating the Complex Chemistry of Carmichaenine A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis for researchers, scientists, and drug development professionals.

The scientific landscape surrounding Carmichaenine A presents a notable challenge due to conflicting data and a lack of a definitive chemical identifier. This technical guide aims to clarify the existing information, highlight the ambiguities, and provide a comprehensive overview of the chemical and biological knowledge related to compounds associated with this name, primarily isolated from the plant Aconitum carmichaelii.

The Ambiguity of this compound: A Case of Mistaken Identity?

Initial database searches for "this compound" reveal significant discrepancies. A commercial supplier, EvitaChem, lists a compound named this compound with the molecular formula C₃₁H₄₃NO₇. However, the accompanying description on the same platform details a completely different molecule with the formula C₁₄H₁₅N₃O₂ and attributes its origin to fungal species. This inconsistency underscores the critical need for careful verification of the chemical identity of any compound labeled as this compound.

Further complicating the matter, the scientific literature extensively documents a series of diterpenoid alkaloids isolated from Aconitum carmichaelii with similar-sounding names. These include carmichasines A–D and carmichaeline A . It is plausible that "this compound" may be a trivial name, a synonym for one of these characterized compounds, or a misnomer that has entered the chemical lexicon.

Given the lack of a specific and verified CAS number for a compound uniquely identified as "this compound," this guide will focus on the well-characterized, related diterpenoid alkaloids from Aconitum carmichaelii.

Chemical Properties of Related Diterpenoid Alkaloids

The roots of Aconitum carmichaelii are a rich source of C₁₉- and C₂₀-diterpenoid alkaloids, a class of natural products known for their complex structures and potent biological activities. Below is a summary of the key chemical properties of some relevant, structurally elucidated compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
Carmichasine A Not available in cited sourcesC₂₂H₂₉N O₅387.47First natural C₁₉-diterpenoid alkaloid possessing a cyano group.[1]
Carmichasine B Not available in cited sourcesC₂₂H₃₁NO₅389.49C₁₉-diterpenoid alkaloid.[1]
Carmichasine C Not available in cited sourcesC₂₄H₃₅NO₆433.54C₁₉-diterpenoid alkaloid.[1]
Carmichasine D Not available in cited sourcesC₂₄H₃₃NO₆431.52C₁₉-diterpenoid alkaloid.[1]
Carmichaeline A Not available in cited sourcesNot specified in abstractNot specified in abstractA new C₂₀-diterpenoid alkaloid.[2]
Carmichaenine B 2065228-60-4C₂₃H₃₇NO₇439.5Hetisan-type C₂₀-diterpenoid alkaloid.

Isolation and Structure Elucidation: Methodologies

The isolation and characterization of these complex alkaloids from Aconitum carmichaelii involve a series of sophisticated analytical techniques.

Extraction and Isolation Workflow

A general workflow for the extraction and isolation of diterpenoid alkaloids from plant material is depicted below. This process typically involves solvent extraction followed by multiple chromatographic steps to separate the individual compounds.

experimental_workflow plant_material Dried and Powdered Roots of A. carmichaelii extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Alkaloidal Extract extraction->crude_extract partition Acid-Base Partitioning crude_extract->partition alkaloid_fraction Total Alkaloid Fraction partition->alkaloid_fraction chromatography Column Chromatography (Silica gel, Alumina) alkaloid_fraction->chromatography fractions Fractions chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compounds Pure Diterpenoid Alkaloids hplc->pure_compounds

Figure 1. General workflow for the isolation of diterpenoid alkaloids.
Structure Elucidation Techniques

The definitive structures of these novel compounds are determined through a combination of spectroscopic methods:

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): To determine the precise molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments to elucidate the complex carbon-hydrogen framework and the connectivity of the molecule.

Biological Activities and Future Directions

Diterpenoid alkaloids from Aconitum species are renowned for their wide range of biological activities, which include cardiotonic, anti-inflammatory, analgesic, and neuroprotective effects. However, they are also known for their significant toxicity, which necessitates careful investigation.

The cytotoxic activities of the newly isolated carmichasines A–D were investigated against several human cancer cell lines, including MCF-7, HCT116, A549, and 786-0.[1] However, none of these compounds showed considerable cytotoxic activity in this particular study.[1] This highlights the importance of comprehensive screening to identify the specific biological targets and therapeutic potential of each unique alkaloid.

Conclusion for the Research Community

The case of this compound serves as a crucial reminder of the importance of precise chemical identification in natural product research. While a compound definitively and uniquely identified as "this compound" remains elusive in the peer-reviewed scientific literature, the family of related diterpenoid alkaloids from Aconitum carmichaelii presents a rich field for further investigation.

For researchers and drug development professionals, it is imperative to:

  • Verify the CAS number and molecular structure of any compound of interest from reliable, peer-reviewed sources or established chemical databases.

  • Recognize the potential for ambiguity with trivial names and the existence of numerous, structurally similar natural products from the same source.

  • Pursue the isolation and characterization of novel diterpenoid alkaloids, as they may hold the key to new therapeutic agents.

Future research should focus on the complete spectroscopic characterization and biological evaluation of each isolated alkaloid from Aconitum carmichaelii to unlock their full therapeutic potential while understanding their toxicological profiles. The complex and diverse chemistry of this plant species undoubtedly holds promise for the discovery of novel drug leads.

References

Biosynthesis of Carmichaenine A in Aconitum Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmichaenine A, a C19-diterpenoid alkaloid found in various Aconitum species, is a molecule of significant interest due to its pharmacological potential. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic properties through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, detailing the established enzymatic steps, identifying candidate enzymes for the yet-unelucidated transformations, and presenting relevant experimental methodologies. While the complete pathway remains an active area of research, this document synthesizes the available data to offer a robust framework for researchers in the field.

Introduction

Aconitum species, commonly known as monkshood or wolfsbane, have a long history in traditional medicine, particularly in Asia. Their therapeutic effects are largely attributed to a diverse array of diterpenoid alkaloids, among which the C19-diterpenoid alkaloids like this compound are prominent. These molecules possess a complex and highly oxygenated norditerpenoid skeleton, which presents a formidable challenge for chemical synthesis. Elucidating the biosynthetic pathway of this compound will not only provide insights into the evolution of chemical diversity in plants but also pave the way for the sustainable production of this and related compounds.

The biosynthesis of this compound can be broadly divided into three key stages:

  • Stage 1: Formation of the C20 Diterpenoid Precursor. This initial phase involves the synthesis of the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), and its cyclization to form a C20 diterpenoid skeleton.

  • Stage 2: Conversion of the C20 Skeleton to the C19 Norditerpenoid Core. This is the pivotal and least understood stage, involving oxidative cleavage of a carbon atom to form the characteristic C19 skeleton.

  • Stage 3: Tailoring and Decoration of the C19 Scaffold. The final stage involves a series of modifications, including hydroxylations, acetylations, and methylations, to produce the final this compound molecule.

The Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound is a multi-step process involving a cascade of enzymatic reactions. While the early steps are well-established, the later, more specific transformations are largely inferred from transcriptome data and studies on related diterpenoid alkaloids.

Stage 1: Formation of the C20 Diterpenoid Precursor

The biosynthesis of all diterpenoids, including the precursors to this compound, begins with the universal C5 isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These are synthesized through the well-conserved mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways.

Four molecules of IPP are sequentially condensed with one molecule of DMAPP by geranylgeranyl pyrophosphate synthase (GGPPS) to yield the C20 precursor, geranylgeranyl pyrophosphate (GGPP).[1] The formation of the diterpenoid skeleton is then catalyzed by two classes of terpene synthases:

  • Class II Terpene Cyclases (di-TPSs): An ent-copalyl diphosphate (B83284) synthase (CPS) catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).

  • Class I Terpene Cyclases (di-TPSs): An ent-kaurene (B36324) synthase-like (KSL) enzyme then mediates the further cyclization of ent-CPP to generate a tetracyclic diterpene skeleton, such as ent-kaurene or ent-atisane. The specific C20 precursor for C19-diterpenoid alkaloids in Aconitum is believed to be an atisane-type diterpene.[2]

Stage1_Diterpenoid_Precursor_Formation cluster_0 Isoprenoid Precursors MEP MEP Pathway IPP Isopentenyl Pyrophosphate (IPP) MEP->IPP MVA MVA Pathway MVA->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP GGPPS DMAPP->GGPP GGPPS ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent-CPS C20_Scaffold C20 Atisane-type Diterpene Scaffold ent_CPP->C20_Scaffold ent-KSL

Figure 1. Formation of the C20 Diterpenoid Precursor.
Stage 2 & 3: Formation of the C19 Norditerpenoid Scaffold and Tailoring Reactions

The conversion of the C20 atisane-type precursor to the C19 norditerpenoid skeleton of this compound is the most speculative part of the pathway. It is hypothesized to involve a series of oxidative reactions catalyzed by cytochrome P450 monooxygenases (CYPs). These enzymes are known to be key players in the diversification of terpenoid structures in plants.[1][3] Transcriptome analysis of Aconitum carmichaelii has identified a large number of candidate CYP genes that are highly expressed in the roots, the primary site of diterpenoid alkaloid accumulation.[4]

Following the formation of the C19 core, a series of tailoring enzymes, including other CYPs, acyltransferases, and methyltransferases, are proposed to carry out further modifications to yield this compound. These modifications likely include:

  • Hydroxylations: Introduction of hydroxyl groups at various positions on the scaffold.

  • N-dealkylation/amination: Incorporation of the nitrogen atom, a defining feature of alkaloids.

  • Acylations: Addition of acetyl and other acyl groups.

  • Methylations: Addition of methyl groups to hydroxyl or amine functionalities.

The precise sequence of these events is not yet known.

Stage2_3_Carmichaenine_A_Formation C20_Scaffold C20 Atisane-type Diterpene Scaffold C19_Intermediate C19 Norditerpenoid Intermediate C20_Scaffold->C19_Intermediate Cytochrome P450s (CYPs) (Oxidative Restructuring) Carmichaenine_A This compound C19_Intermediate->Carmichaenine_A Tailoring Enzymes: - CYPs (Hydroxylation) - Acyltransferases - Methyltransferases

Figure 2. Proposed Formation of this compound from the C20 Precursor.

Quantitative Data

Quantitative data on the biosynthesis of this compound, such as enzyme kinetic parameters and precursor incorporation rates, are currently limited in the scientific literature. However, studies have quantified the levels of various diterpenoid alkaloids in Aconitum species, providing a basis for understanding the metabolic flux towards these compounds.

Table 1: Representative Quantitative Data of Diterpenoid Alkaloids in Aconitum carmichaelii

CompoundConcentration Range (mg/g dry weight) in Raw RootsAnalytical MethodReference
Aconitine0.31 - 1.32HPLC-DAD, LC-MS/MS[5]
Mesaconitine0.18 - 1.32HPLC-DAD, LC-MS/MS[5]
Hypaconitine0.18HPLC-DAD, LC-MS/MS[5]
This compoundNot explicitly quantified in the provided search results--

Note: The concentrations of these alkaloids can vary significantly depending on the plant's genetic background, developmental stage, and environmental conditions.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments cited in the literature for the study of diterpenoid alkaloid biosynthesis.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify genes encoding enzymes potentially involved in this compound biosynthesis.

Methodology:

  • RNA Extraction and Sequencing:

    • Isolate total RNA from various tissues of Aconitum carmichaelii (e.g., roots, leaves, stems, flowers) using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen).

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 Bioanalyzer.

    • Construct cDNA libraries from high-quality RNA samples and perform high-throughput sequencing on an Illumina platform (e.g., HiSeq).

  • De Novo Transcriptome Assembly and Annotation:

    • Assemble the raw sequencing reads into transcripts using software such as Trinity.

    • Annotate the assembled unigenes by performing BLAST searches against public protein databases (e.g., NCBI non-redundant protein database, Swiss-Prot).

    • Assign functional annotations, including Gene Ontology (GO) terms and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways, using tools like Blast2GO.

  • Differential Gene Expression Analysis:

    • Map the sequencing reads from each tissue back to the assembled transcriptome to quantify gene expression levels (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM).

    • Identify genes that are significantly upregulated in tissues known to accumulate diterpenoid alkaloids (e.g., roots) compared to other tissues.

    • Focus on candidate genes encoding enzymes such as terpene synthases, cytochrome P450s, acyltransferases, and methyltransferases.

Transcriptome_Analysis_Workflow RNA_Extraction RNA Extraction from Aconitum Tissues Sequencing High-Throughput RNA Sequencing RNA_Extraction->Sequencing Assembly De Novo Transcriptome Assembly (e.g., Trinity) Sequencing->Assembly Annotation Functional Annotation (BLAST, GO, KEGG) Assembly->Annotation Expression_Analysis Differential Gene Expression Analysis Assembly->Expression_Analysis Candidate_Genes Identification of Candidate Biosynthetic Genes Annotation->Candidate_Genes Expression_Analysis->Candidate_Genes Enzyme_Functional_Characterization_Workflow Gene_Cloning Cloning of Candidate Gene (e.g., CYP) Heterologous_Expression Heterologous Expression (e.g., in Yeast) Gene_Cloning->Heterologous_Expression Enzyme_Assay In Vivo or In Vitro Enzyme Assay with Substrate Heterologous_Expression->Enzyme_Assay Metabolite_Extraction Extraction of Reaction Products Enzyme_Assay->Metabolite_Extraction Product_Analysis Product Analysis (GC-MS, LC-MS/MS) Metabolite_Extraction->Product_Analysis Functional_Annotation Confirmation of Enzyme Function Product_Analysis->Functional_Annotation

References

An In-depth Technical Guide on the Spectroscopic Data of Diterpenoid Alkaloids from Aconitum carmichaelii

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Initial searches for "Carmichaenine A" did not yield specific results for a compound with that name, suggesting it may be a novel, yet unpublished compound, or a potential misnomer. However, extensive research is available on various diterpenoid alkaloids isolated from the roots of Aconitum carmichaelii. This guide will focus on a representative, recently isolated C₁₉-diterpenoid alkaloid from this plant, providing a comprehensive overview of its spectroscopic data and the methodologies used for its characterization. This information is crucial for researchers in natural product chemistry, pharmacology, and drug development who are interested in the diverse and biologically active compounds found in this traditional medicinal plant.[1][2][3][4]

The structural elucidation of these complex alkaloids relies heavily on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2][3]

Data Presentation: Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for a representative new aconitine-type alkaloid isolated from Aconitum carmichaelii. The data is presented for the compound in CDCl₃.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
13.85dd10.5, 7.0
2.05m
2.65m
2.80m
2.20m
53.95d6.5
4.30d6.5
4.85d6.5
104.10d6.0
112.90s
15α2.55m
15β1.85m
174.95s
19a2.95d12.0
19b3.15d12.0
N-CH₂2.50 & 3.20m
N-CH₂CH₃1.10t7.0
1-OCH₃3.30s
6-OCH₃3.40s
16-OCH₃3.35s
8-OCOCH₃2.00s
14-OCOCH₅H₅7.50-8.10m

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

PositionδC (ppm)PositionδC (ppm)
185.11150.2
226.41245.6
334.91375.1
439.21479.5
549.51537.8
691.21683.5
744.31761.7
877.31953.4
948.1N-CH₂49.2
1041.5N-CH₂CH₃13.5
1-OCH₃56.38-OCOCH₃172.1, 21.6
6-OCH₃59.114-OCOCH₅H₅166.5, 130.2, 129.8, 128.5, 133.1
16-OCH₃57.8

Mass Spectrometry Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for determining the molecular formula of these alkaloids.

  • Ionization Mode: Positive

  • Observation: [M+H]⁺ ion

  • Significance: Provides the exact mass of the protonated molecule, allowing for the unambiguous determination of its elemental composition.

For a representative new alkaloid, the protonated molecular ion peak in the HR-ESI-MS is used to deduce its molecular formula.[2]

Experimental Protocols

The isolation and structural elucidation of diterpenoid alkaloids from Aconitum carmichaelii follow a standardized workflow.

1. Extraction and Isolation: The dried and powdered roots of Aconitum carmichaelii are typically extracted with an organic solvent like ethanol (B145695) or methanol (B129727). The resulting crude extract is then subjected to a series of chromatographic techniques to isolate the individual compounds. This multi-step process often involves:

  • Solvent-solvent partitioning to separate compounds based on polarity.

  • Column chromatography using silica (B1680970) gel, alumina, or reversed-phase materials (e.g., C18).

  • High-Performance Liquid Chromatography (HPLC), often using a semi-preparative column for final purification.

2. Spectroscopic Analysis:

  • NMR Spectroscopy:

    • Instrumentation: NMR spectra are typically recorded on Bruker AVANCE or similar high-field spectrometers (e.g., 400, 500, or 600 MHz for ¹H).

    • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD) are common solvents.

    • Internal Standard: Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

    • 1D NMR: ¹H and ¹³C NMR spectra provide initial information about the proton and carbon environments in the molecule.

    • 2D NMR: A suite of 2D NMR experiments is essential for the complete structural assignment of these complex molecules. These include:

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H correlations).

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations).

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations), which is crucial for connecting different parts of the molecule.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule.[3]

  • Mass Spectrometry:

    • Instrumentation: High-resolution mass spectra are typically acquired on a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Method: The purified compound is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer. The instrument is operated in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Data Analysis: The accurate mass measurement allows for the calculation of the elemental composition, which is a critical piece of information for identifying new compounds.

Mandatory Visualization

The general workflow for the isolation and identification of novel diterpenoid alkaloids from a plant source can be visualized as follows:

Isolation and Structure Elucidation Workflow A Plant Material (Aconitum carmichaelii Roots) B Extraction (e.g., with Ethanol) A->B C Crude Extract B->C D Partitioning & Column Chromatography C->D E Fractions D->E F Semi-preparative HPLC E->F G Pure Compound F->G H Spectroscopic Analysis G->H I NMR (1D & 2D) ¹H, ¹³C, COSY, HSQC, HMBC, NOESY H->I J MS (HR-ESI-MS) H->J K Structure Elucidation I->K J->K L Identified Novel Alkaloid K->L

Caption: Workflow for the isolation and structural elucidation of diterpenoid alkaloids.

This guide provides a foundational understanding of the spectroscopic data and experimental protocols associated with the characterization of diterpenoid alkaloids from Aconitum carmichaelii. The detailed NMR and MS data, coupled with the described methodologies, serve as a valuable resource for researchers working on the discovery and analysis of complex natural products.

References

Physical and chemical properties of Carmichaenine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmichaenine A, a C19-diterpenoid alkaloid isolated from the lateral roots of Aconitum carmichaelii Debx., presents a compound of significant interest for its potential pharmacological activities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside its putative anti-inflammatory mechanism of action. Experimental protocols for its isolation, analysis, and cellular activity assessment are also detailed to facilitate further research and development.

Physicochemical Properties

This compound is a crystalline solid with a molecular formula of C₃₁H₄₃NO₇ and a corresponding molecular weight of 541.7 g/mol .[1] It is generally soluble in organic solvents such as methanol (B129727) and ethanol (B145695) but exhibits poor solubility in water. The compound is sensitive to light and moisture, necessitating careful handling and storage conditions. While a specific melting point has not been definitively reported in the readily available literature, its crystalline nature suggests a distinct melting temperature.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₁H₄₃NO₇[1]
Molecular Weight 541.7 g/mol [1]
Appearance Crystalline solid
Solubility Soluble in methanol, ethanol; poorly soluble in water.
Stability Sensitive to light and moisture.
Melting Point Not definitively reported
¹H NMR Data Not available in searched literature
¹³C NMR Data Not available in searched literature
Mass Spectrometry Data Not available in searched literature

Putative Anti-inflammatory Mechanism of Action

While direct studies on the anti-inflammatory signaling pathways of this compound are limited in the currently available literature, extensive research on structurally related compounds and extracts from Aconitum species strongly suggests a mechanism involving the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial mediators of the inflammatory response in immune cells such as macrophages.

Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), Toll-like receptors (TLRs) on the macrophage surface initiate a signaling cascade. This leads to the phosphorylation and activation of MAPK family members (p38, ERK, and JNK) and the phosphorylation of IκBα. The phosphorylation of IκBα triggers its ubiquitination and subsequent degradation, releasing the NF-κB (p50/p65) dimer. The activated NF-κB then translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

It is hypothesized that this compound, like other anti-inflammatory natural products, inhibits the phosphorylation of key proteins in both the MAPK and NF-κB pathways, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of inflammatory mediators.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway p38 p38 MAPK_pathway->p38 ERK ERK MAPK_pathway->ERK JNK JNK MAPK_pathway->JNK IkBa IκBα NFkB_pathway->IkBa p_IkBa p-IκBα IkBa->p_IkBa Phosphorylation NFkB NF-κB (p50/p65) p_NFkB p-NF-κB NFkB->p_NFkB Phosphorylation p_IkBa->NFkB Releases DNA DNA p_NFkB->DNA Translocation CarmichaenineA This compound CarmichaenineA->MAPK_pathway Inhibits CarmichaenineA->p_IkBa Inhibits Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_genes

Caption: Putative anti-inflammatory signaling pathway of this compound.

Experimental Protocols

Isolation of this compound from Aconitum carmichaelii

This protocol is a general procedure for the extraction and isolation of alkaloids from the lateral roots of Aconitum carmichaelii.[2]

1. Extraction: a. Air-dry the lateral roots of A. carmichaelii. b. Extract the dried roots (e.g., 5 kg) three times with 95% ethanol (e.g., 30 L) for 2 hours under reflux. c. Concentrate the ethanol extract in vacuo to yield a semi-solid residue.

2. Partitioning: a. Suspend the residue in water. b. Successively partition the aqueous suspension with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

3. Chromatographic Separation: a. Subject the n-BuOH extract to silica (B1680970) gel column chromatography. b. Elute the column with a gradient of chloroform-methanol (e.g., from 50:1 to 1:1) to obtain several fractions. c. Further purify the target fractions containing this compound using Sephadex LH-20 column chromatography with an appropriate solvent system (e.g., CHCl₃–MeOH 1:1) to yield the pure compound.

G cluster_extraction Extraction cluster_partitioning Partitioning cluster_chromatography Chromatography start Dried A. carmichaelii roots reflux Reflux with 95% EtOH start->reflux concentrate Concentrate extract reflux->concentrate suspend Suspend in H₂O concentrate->suspend partition Partition with Petroleum Ether, EtOAc, n-BuOH suspend->partition silica Silica Gel Column partition->silica sephadex Sephadex LH-20 silica->sephadex pure Pure this compound sephadex->pure

Caption: Experimental workflow for the isolation of this compound.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The following is a general HPLC method that can be adapted for the quantification of diterpenoid alkaloids from Aconitum species.[3]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing an appropriate modifier like 0.1% phosphoric acid or ammonium (B1175870) acetate buffer) is typically used. The specific gradient will need to be optimized for this compound.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Typically around 235 nm for diterpenoid alkaloids.

  • Sample Preparation: Dissolve the purified this compound or the plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Create a calibration curve using a certified reference standard of this compound at various concentrations.

Cell Viability and Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7] This protocol is designed for a macrophage cell line such as RAW 264.7.

1. Cell Seeding: a. Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1 x 10⁵ cells/well in 100 µL of complete DMEM medium. b. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

2. Treatment with this compound: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in the cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically <0.1%). b. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity if desired. c. Incubate for the desired period (e.g., 24, 48, or 72 hours).

3. MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C. c. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals. d. Incubate overnight at 37°C in a humidified atmosphere. e. Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis: a. Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. b. Plot the cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Conclusion

This compound is a diterpenoid alkaloid with potential as an anti-inflammatory agent, likely acting through the inhibition of the NF-κB and MAPK signaling pathways. This guide provides the foundational information on its physicochemical properties and a strong hypothesis for its mechanism of action, supported by evidence from related compounds. The detailed experimental protocols for isolation, analysis, and bioactivity assessment are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, enabling further investigation into the therapeutic potential of this compound. Further studies are warranted to fully elucidate its spectral characteristics, confirm its precise mechanism of action, and evaluate its efficacy and safety in preclinical models.

References

Potential Therapeutic Targets of C19-Diterpenoid Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature lacks specific quantitative data, detailed experimental protocols, and defined signaling pathways for Carmichaenine A. This guide, therefore, focuses on the well-documented therapeutic targets and pharmacological properties of the broader class of C19-diterpenoid alkaloids isolated from plants of the Aconitum genus, to which this compound belongs. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in this class of compounds.

Introduction

C19-diterpenoid alkaloids, characteristic constituents of the Aconitum species, are a class of structurally complex natural products with a long history of use in traditional medicine. These compounds exhibit a wide range of potent biological activities, including analgesic, anti-inflammatory, and cardiotonic effects. Their therapeutic potential is, however, often accompanied by significant toxicity, necessitating careful investigation of their mechanisms of action to identify safe and effective therapeutic applications. The primary molecular target for many of these alkaloids is the voltage-gated sodium channel, which plays a crucial role in the modulation of neuronal excitability and cardiac function.

Potential Therapeutic Targets

The primary therapeutic target for the majority of C19-diterpenoid alkaloids from Aconitum is the voltage-gated sodium channel (VGSC) . By binding to site 2 on the α-subunit of these channels, these alkaloids can modulate channel activity, leading to a range of physiological effects.[1][2][3][4][5] Depending on the specific alkaloid and its concentration, the effect can be either activation or blockade of the sodium channel.

  • Analgesia: By modulating the activity of VGSCs in nociceptive neurons, these alkaloids can interfere with the transmission of pain signals.[1][4]

  • Anti-inflammatory Effects: The anti-inflammatory properties may be linked to the modulation of inflammatory signaling pathways, potentially downstream of VGSC activity.

  • Cardiotonic and Antiarrhythmic Effects: Modulation of cardiac VGSCs can influence heart rate and contractility. While some alkaloids show potential for treating arrhythmia, others can be pro-arrhythmic.[2][3]

Recent studies have also suggested other potential targets and mechanisms that may contribute to the diverse biological activities of this class of compounds, including interactions with potassium channels and modulation of inflammatory pathways.[2]

Quantitative Data for Representative C19-Diterpenoid Alkaloids

While specific data for this compound is unavailable, the following table summarizes quantitative data for some well-studied C19-diterpenoid alkaloids from Aconitum, illustrating their potency. It is important to note that IC50 and Ki values can vary depending on the experimental conditions.

CompoundTarget/AssayIC50/Ki ValueReference
Aconitine (B1665448)Voltage-gated Na+ channels (site 2)Ki ≈ 1.2 µM[4]
LappaconitineVoltage-gated Na+ channels (site 2)Ki = 11.5 µM[4]
Delpheline derivativesMCF-7 (human breast cancer cell line)IC50 = 17.3 µM[6]
DelbrunineMCF-7 and A549 cell linesIC50 = 16.5 µM and 10.6 µM, respectively[6]
Hetisine-type derivativesA549 (human lung cancer cell line)IC50 = 1.7 - 5.1 µM[6]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the study of C19-diterpenoid alkaloids.

1. Voltage-Gated Sodium Channel Binding Assay (Radioligand Displacement)

  • Objective: To determine the binding affinity of a compound to site 2 of the voltage-gated sodium channel.

  • Methodology:

    • Prepare synaptosomal membranes from rat brain tissue.

    • Incubate the membranes with a constant concentration of a radiolabeled ligand that specifically binds to site 2 of the VGSC (e.g., [³H]-batrachotoxinin).

    • Add varying concentrations of the test compound (e.g., a C19-diterpenoid alkaloid).

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters to determine the amount of bound radioligand.

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.[4]

2. In Vivo Analgesic Activity Assessment (Hot Plate Test)

  • Objective: To evaluate the central analgesic effect of a compound.

  • Methodology:

    • Use mice or rats as the animal model.

    • Administer the test compound to the animals, typically via intraperitoneal or oral routes.

    • After a specific time, place the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

    • Record the latency time for the animal to show a pain response (e.g., licking a paw or jumping).

    • A significant increase in the latency time compared to a control group indicates an analgesic effect.[7]

3. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

  • Methodology:

    • Culture human cancer cell lines (e.g., A549, MCF-7) in appropriate media.

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

    • Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[6]

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Na_influx Na+ Influx VGSC->Na_influx Modulates CarmichaenineA C19-Diterpenoid Alkaloid (e.g., this compound) CarmichaenineA->VGSC Binds to Site 2 Depolarization Membrane Depolarization Na_influx->Depolarization AP_Modulation Modulation of Action Potential Depolarization->AP_Modulation Analgesia Analgesia AP_Modulation->Analgesia In Neurons Cardiotonic Cardiotonic/ Antiarrhythmic Effects AP_Modulation->Cardiotonic In Cardiomyocytes

Caption: Proposed signaling pathway for C19-diterpenoid alkaloids.

Experimental_Workflow start Start: In Vivo Analgesic Study animal_model Select Animal Model (e.g., Mice) start->animal_model compound_admin Administer C19-Diterpenoid Alkaloid or Vehicle (Control) animal_model->compound_admin hot_plate Hot Plate Test compound_admin->hot_plate record_latency Record Latency to Pain Response hot_plate->record_latency data_analysis Data Analysis: Compare Latency Times record_latency->data_analysis conclusion Conclusion on Analgesic Effect data_analysis->conclusion

Caption: Workflow for in vivo analgesic activity assessment.

References

Carmichaenine A: A Literature Review and Background

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

A comprehensive literature search for "Carmichaenine A" did not yield any specific information about a compound with this name. The search results primarily contained information on other molecules such as Carmustine, various coumarin (B35378) derivatives, and other natural products. This suggests that "this compound" may be a novel, recently discovered, or less-documented compound. It is also possible that the name is a synonym not yet widely indexed or a potential misspelling of a different molecule.

Given the absence of specific data for this compound, this guide will instead provide a general framework and methodologies that are typically employed in the literature review and background research for a newly identified natural product. This will serve as a template for researchers, scientists, and drug development professionals when encountering a novel compound. The subsequent sections will outline the standard data to be collected, the common experimental protocols to be detailed, and the types of visualizations used to represent signaling pathways and experimental workflows.

Data Presentation: A Template for Quantitative Analysis

When researching a new compound, a crucial step is the systematic collection and organization of all available quantitative data. This information is vital for comparing its properties with existing molecules and for guiding future research. The data is typically summarized in structured tables for clarity and ease of comparison.

Table 1: Physicochemical Properties

PropertyValueMethod of DeterminationReference
Molecular Formula-Mass Spectrometry-
Molecular Weight-Mass Spectrometry-
Melting Point-Differential Scanning Calorimetry-
Solubility-HPLC-based method-
LogP-Shake-flask method-
pKa-Potentiometric titration-

Table 2: In Vitro Biological Activity

Assay TypeTargetCell Line/OrganismIC50/EC50/Ki (µM)Reference
Cytotoxicity-e.g., HeLa, HepG2--
Enzyme Inhibition-e.g., Kinase, Protease--
Antimicrobial-e.g., E. coli, S. aureus--
Receptor Binding-e.g., GPCR, Ion Channel--

Table 3: In Vivo Pharmacokinetic Parameters

ParameterAnimal ModelDose (mg/kg)RouteValueReference
Bioavailability (%)-----
Cmax (ng/mL)-----
Tmax (h)-----
Half-life (t1/2) (h)-----
Clearance (mL/min/kg)-----
Volume of Distribution (L/kg)-----

Table 4: In Vivo Efficacy Data

Animal Model of DiseaseDosing RegimenEfficacy EndpointResultReference
-----
-----

Experimental Protocols: A Methodological Overview

Detailed experimental protocols are essential for the reproducibility and validation of scientific findings. When documenting the research on a new compound, the following methodologies are typically described in detail.

Isolation and Purification
  • Source Material: Detailed description of the plant, microorganism, or marine organism from which the compound was isolated.

  • Extraction: The solvent system, temperature, and duration of the extraction process.

  • Chromatographic Separation: A step-by-step description of the column chromatography, HPLC, or other techniques used for purification, including stationary phase, mobile phase, flow rate, and detection wavelength.

Structural Elucidation
  • Spectroscopic Analysis: Detailed parameters for NMR (¹H, ¹³C, COSY, HMBC, HSQC), Mass Spectrometry (HR-ESI-MS), IR, and UV-Vis spectroscopy.

  • X-ray Crystallography: If a crystal structure is obtained, the crystallization conditions and crystallographic data are provided.

Synthesis (if applicable)
  • Synthetic Scheme: A detailed, step-by-step description of the chemical reactions, including reagents, solvents, reaction times, and temperatures.

  • Purification and Characterization: Methods used to purify and confirm the structure of the synthetic compound and its intermediates.

Biological Assays
  • Cell Culture: Details of the cell lines used, culture conditions (media, temperature, CO₂ concentration), and cell viability assays (e.g., MTT, XTT).

  • Enzyme Inhibition Assays: Description of the enzyme, substrate, buffer conditions, and method for detecting enzyme activity.

  • In Vivo Experiments: A detailed account of the animal model, housing conditions, drug administration (dose, route, frequency), and methods for assessing efficacy and toxicity.

Mandatory Visualization: Diagrams of Pathways and Workflows

Visual representations are critical for understanding complex biological processes and experimental procedures. Graphviz (DOT language) is a powerful tool for generating these diagrams.

Example 1: Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway that could be inhibited by a novel compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Gene Target Gene TranscriptionFactor->Gene Transcription Compound This compound (Hypothetical) Compound->Kinase2 Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

Example 2: Experimental Workflow for Compound Screening

This diagram outlines a typical workflow for screening a new compound for biological activity.

cluster_screening Compound Screening Workflow Start Compound Library PrimaryAssay Primary Screening (e.g., Cell Viability) Start->PrimaryAssay HitSelection Hit Selection PrimaryAssay->HitSelection SecondaryAssay Secondary Screening (e.g., Dose-Response) HitSelection->SecondaryAssay LeadSelection Lead Selection SecondaryAssay->LeadSelection InVivo In Vivo Studies LeadSelection->InVivo End Candidate Drug InVivo->End

Caption: General experimental workflow for natural product screening.

Conclusion

While specific information on "this compound" is not currently available in the public scientific literature, this guide provides a comprehensive framework for the type of in-depth technical information required for a thorough literature review and background analysis of a novel compound. By systematically collecting quantitative data, detailing experimental protocols, and visualizing complex information, researchers can build a robust foundation for future drug discovery and development efforts. Should literature on "this compound" become available, this template can be used to structure the gathered information effectively.

Methodological & Application

Protocol for the Isolation and Purification of Carmichaenine A from Aconitum carmichaelii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine A is a C19-diterpenoid alkaloid isolated from the aerial parts of Aconitum carmichaelii. The Aconitum genus is a rich source of structurally diverse diterpenoid alkaloids, many of which exhibit significant biological activities. This document provides a detailed protocol for the isolation and purification of this compound, based on established methodologies for the separation of analogous compounds from Aconitum carmichaelii. The protocol is intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

The following table summarizes the quantitative data associated with a representative isolation process for diterpenoid alkaloids from Aconitum carmichaelii. These values are based on typical yields and purities reported in the literature for similar compounds and should be considered as a general reference.

ParameterValue
Starting Plant Material (dried aerial parts)5 kg
Crude Alkaloid Extract Yield90 g
Weight of Purified this compound15.3 mg (representative)
Purity of Final Compound>95% (as determined by HPLC)

Experimental Protocols

This section outlines the detailed methodology for the extraction, isolation, and purification of this compound from the aerial parts of Aconitum carmichaelii.

1. Plant Material and Extraction

  • Plant Material: The aerial parts of Aconitum carmichaelii are collected and air-dried.

  • Extraction:

    • The dried plant material (5 kg) is powdered and extracted three times with 95% ethanol (B145695) (EtOH) at room temperature, each time for 24 hours.

    • The EtOH extracts are combined and concentrated under reduced pressure to yield a crude extract.

    • The crude extract is suspended in 0.5% hydrochloric acid (HCl) and filtered.

    • The acidic solution is then washed with ethyl acetate (B1210297) (EtOAc) to remove non-alkaloidal components.

    • The aqueous layer is basified with 25% ammonium (B1175870) hydroxide (B78521) (NH4OH) to a pH of 9-10.

    • The basified solution is then extracted with chloroform (B151607) (CHCl3) to obtain the crude alkaloid fraction.

    • The CHCl3 extract is concentrated under reduced pressure to yield the crude alkaloids (90 g).

2. Chromatographic Purification

The purification of this compound from the crude alkaloid extract is achieved through a multi-step chromatographic process.

  • Step 1: Column Chromatography on Silica (B1680970) Gel

    • The crude alkaloid extract is subjected to column chromatography on a silica gel column (200-300 mesh).

    • The column is eluted with a gradient of chloroform-methanol (CHCl3-MeOH) (100:1 to 10:1, v/v) to yield several fractions (Fr. 1-10).

  • Step 2: Further Separation by Column Chromatography

    • Fractions containing compounds with similar TLC profiles to known C19-diterpenoid alkaloids are combined and further purified.

    • A selected fraction is subjected to another silica gel column and eluted with a gradient of petroleum ether-acetone (20:1 to 5:1, v/v) to afford sub-fractions.

  • Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

    • Sub-fractions showing the presence of this compound (as identified by analytical HPLC-MS) are subjected to preparative HPLC for final purification.

    • HPLC Conditions:

      • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile (B52724) (ACN) and water (containing 0.1% formic acid).

      • Flow Rate: 2.0 mL/min.

      • Detection: UV at 235 nm.

    • The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the pure compound.

3. Structure Elucidation

The structure of the isolated this compound is confirmed by extensive spectroscopic analysis, including:

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

  • One-dimensional (1D) Nuclear Magnetic Resonance (NMR) (¹H NMR, ¹³C NMR)

  • Two-dimensional (2D) NMR (COSY, HSQC, HMBC)

Visualizations

Experimental Workflow Diagram

experimental_workflow plant_material Dried Aerial Parts of Aconitum carmichaelii (5 kg) extraction Ethanol Extraction plant_material->extraction acid_base_partition Acid-Base Partitioning extraction->acid_base_partition crude_alkaloids Crude Alkaloid Extract (90 g) acid_base_partition->crude_alkaloids silica_gel_1 Silica Gel Column Chromatography (CHCl3-MeOH gradient) crude_alkaloids->silica_gel_1 fractions Fractions 1-10 silica_gel_1->fractions silica_gel_2 Silica Gel Column Chromatography (Petroleum Ether-Acetone gradient) fractions->silica_gel_2 sub_fractions Sub-fractions silica_gel_2->sub_fractions prep_hplc Preparative HPLC (C18, ACN-H2O gradient) sub_fractions->prep_hplc carmichaenine_a Pure this compound (>95% purity) prep_hplc->carmichaenine_a

Caption: Workflow for the isolation and purification of this compound.

Logical Relationship of Purification Steps

purification_logic start Crude Alkaloid Mixture step1 Initial Separation by Polarity (Silica Gel Chromatography) start->step1 step2 Fine Separation of Fractions (Silica Gel Chromatography) step1->step2 step3 High-Resolution Purification (Preparative HPLC) step2->step3 end Isolated this compound step3->end

Caption: Logical flow of the multi-step purification process.

Application Notes and Protocols for Cell-Based Assays to Determine Carmichaenine A Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine A, a diterpenoid alkaloid derived from the Aconitum genus, represents a class of natural products with significant therapeutic potential, yet also notable toxicity. A thorough understanding of its cytotoxic profile is paramount for any progression toward clinical application. These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound using a panel of robust and widely accepted cell-based assays. The assays described herein are designed to quantify cell viability, membrane integrity, and the induction of apoptosis, offering a multi-faceted approach to characterizing the cytotoxic mechanism of action of this compound.

Overview of Cytotoxicity Assays

A battery of assays should be employed to gain a comprehensive understanding of this compound's cytotoxic effects. This multi-parametric approach allows for the elucidation of the primary mechanism of cell death.

  • MTT Assay: This colorimetric assay is a measure of cell metabolic activity, which serves as an indicator of cell viability.[1][2][3] Viable cells with active metabolism can convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[3]

  • LDH Release Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[4][5] It is a reliable marker for cytotoxicity and loss of membrane integrity.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a hallmark for the detection of apoptosis.[6] Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

  • Caspase-3/7 Activity Assay: Caspases are key proteases in the apoptotic cascade. This assay measures the activity of effector caspases-3 and -7, which are central to the execution phase of apoptosis.[7][8][9]

Experimental Protocols

Cell Culture and Treatment
  • Cell Line Selection: Choose a panel of relevant cell lines (e.g., cancer cell lines such as HepG2, MCF-7, A549, and a non-cancerous control cell line like HEK293 or primary cells) to assess the cytotoxic and potentially selective effects of this compound.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density to ensure logarithmic growth throughout the experiment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve a range of final concentrations for treatment. Ensure the final solvent concentration does not exceed a non-toxic level (typically <0.5%).

  • Treatment: Treat the cells with serially diluted this compound for various time points (e.g., 24, 48, and 72 hours). Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., doxorubicin) as a positive control.

MTT Assay Protocol

This protocol is adapted from standard MTT assay procedures.[1][10]

  • Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[1]

  • Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

  • After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

LDH Release Assay Protocol

This protocol is based on commercially available LDH cytotoxicity assay kits.[4][11]

  • After the desired exposure period, carefully collect the cell culture supernatant from each well.

  • Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[11]

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture, containing the substrate and cofactor, to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light.[12]

  • Add the stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.[12]

  • Calculate the percentage of cytotoxicity using the formula: (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) x 100.

Annexin V/PI Apoptosis Assay Protocol

This protocol is a standard procedure for flow cytometry-based apoptosis detection.[13][14]

  • Harvest the cells (both adherent and floating) after treatment.

  • Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

  • Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[13]

  • Incubate the cells for 15-20 minutes at room temperature in the dark.[13]

  • Analyze the stained cells by flow cytometry as soon as possible.

  • Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Caspase-3/7 Activity Assay Protocol

This protocol is based on luminogenic caspase-3/7 assays.[7][8]

  • After treatment, allow the 96-well plate and its contents to equilibrate to room temperature.

  • Add an equal volume of the Caspase-Glo® 3/7 Reagent to each well.[7]

  • Mix the contents of the wells by gentle shaking on a plate shaker.

  • Incubate the plate at room temperature for 1 to 2 hours.

  • Measure the luminescence using a plate-reading luminometer.

  • The luminescent signal is proportional to the amount of caspase-3/7 activity.

Data Presentation

Summarize all quantitative data in the following tables for clear comparison.

Table 1: IC50 Values of this compound Determined by MTT Assay

Cell Line24 hours (µM)48 hours (µM)72 hours (µM)
Cell Line 1
Cell Line 2
Control Cell Line

Table 2: Percentage of Cytotoxicity Induced by this compound (LDH Assay)

Concentration (µM)Cell Line 1 (%)Cell Line 2 (%)Control Cell Line (%)
0.1
1
10
100

Table 3: Apoptotic Cell Population Analysis by Annexin V/PI Staining

TreatmentViable (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Control
This compound (X µM)
Positive Control

Table 4: Relative Caspase-3/7 Activity

TreatmentFold Change vs. Control
Control1.0
This compound (X µM)
Positive Control

Visualization of Pathways and Workflows

Experimental Workflow

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture & Seeding carmichaenine_prep This compound Preparation cell_culture->carmichaenine_prep treatment Cell Treatment carmichaenine_prep->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh annexin Annexin V/PI (Apoptosis) treatment->annexin caspase Caspase-3/7 Assay (Apoptosis) treatment->caspase data_quant Data Quantification mtt->data_quant ldh->data_quant annexin->data_quant caspase->data_quant ic50 IC50 Calculation data_quant->ic50 pathway_analysis Pathway Analysis data_quant->pathway_analysis

Caption: Workflow for assessing this compound cytotoxicity.

Potential Signaling Pathways in Aconitum Alkaloid-Induced Apoptosis

Based on studies of related Aconitum alkaloids, this compound may induce apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[15]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway carmichaenine_a This compound fasl FasL carmichaenine_a->fasl fas Fas Receptor fasl->fas fadd FADD fas->fadd pro_cas8 Pro-caspase-8 fadd->pro_cas8 cas8 Caspase-8 pro_cas8->cas8 bax Bax cas8->bax activates pro_cas37 Pro-caspase-3/7 cas8->pro_cas37 mito Mitochondrion bax->mito promotes release bcl2 Bcl-2 bcl2->mito inhibits cyto_c Cytochrome c mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 pro_cas9 Pro-caspase-9 apaf1->pro_cas9 cas9 Caspase-9 pro_cas9->cas9 cas9->pro_cas37 cas37 Caspase-3/7 pro_cas37->cas37 apoptosis Apoptosis cas37->apoptosis

Caption: Potential apoptosis signaling pathways affected by this compound.

Nrf2-Mediated Signaling Pathway

Some Aconitum alkaloids have been shown to activate the Nrf2-mediated signaling pathway, which is involved in the cellular stress response.[16][17]

G cluster_nucleus Nuclear Events carmichaenine_a This compound ros ROS (Oxidative Stress) carmichaenine_a->ros keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 nucleus Nucleus nrf2->nucleus translocation are ARE (Antioxidant Response Element) nrf2->are gene_expression Gene Expression (e.g., HO-1, NQO1) are->gene_expression

Caption: Nrf2-mediated antioxidant response pathway.

Conclusion

The protocols and guidelines presented provide a robust framework for the systematic evaluation of this compound cytotoxicity. By employing a combination of assays that probe different aspects of cell health, researchers can obtain a comprehensive and reliable dataset to inform the potential development of this natural product as a therapeutic agent. The provided diagrams offer a visual representation of the experimental logic and the potential molecular pathways involved, aiding in experimental design and data interpretation.

References

Application Notes & Protocols: In Vitro Models to Elucidate the Mechanism of Action of Carmichaenine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine A is a novel compound with potential therapeutic applications. Understanding its mechanism of action is crucial for further development and ensuring its safety and efficacy. These application notes provide detailed protocols for a panel of in vitro assays to investigate three potential mechanisms of action of this compound: cardiotoxicity, anti-inflammatory effects, and induction of apoptosis. The following sections offer step-by-step experimental procedures, guidelines for data presentation, and visualizations of key cellular pathways and workflows.

Assessment of Cardiotoxicity

Many natural compounds can exhibit cardiotoxic effects, making this a critical early-stage assessment.[1][2] Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) offer a physiologically relevant model for predicting cardiotoxicity.[1][3]

Application Note: High-Content Imaging of hiPSC-CMs for Cardiotoxicity Screening

This assay evaluates the effects of this compound on cardiomyocyte contractility and viability. By measuring changes in intracellular calcium flux and cell viability, potential cardiotoxic liabilities can be identified.[3]

Experimental Protocol: Calcium Flux and Viability Assay

Materials:

  • Human iPSC-derived cardiomyocytes

  • Culture medium

  • This compound stock solution (in DMSO)

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Cell viability stain (e.g., Calcein AM/Ethidium homodimer-1)

  • High-content imaging system

Procedure:

  • Cell Culture: Plate hiPSC-CMs in 96-well, black-walled, clear-bottom plates and culture until a spontaneously beating syncytium is formed.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be ≤ 0.1%.

  • Calcium Flux Measurement:

    • Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.

    • Acquire baseline fluorescence readings using a high-content imaging system with kinetic recording capabilities.

    • Add this compound dilutions to the wells and immediately record changes in calcium transients for a defined period (e.g., 30 minutes).[3]

  • Viability Assessment:

    • After the kinetic read, stain the cells with a viability dye combination (e.g., Calcein AM for live cells and Ethidium homodimer-1 for dead cells).

    • Image the entire well using the high-content imaging system.

  • Data Analysis:

    • Analyze the calcium transient data to determine parameters such as beat rate, peak amplitude, and decay time.

    • Quantify the number of live and dead cells to assess cytotoxicity.

Data Presentation

Summarize the quantitative data in tables for easy comparison.

Table 1: Effects of this compound on hiPSC-CMs Calcium Transients

This compound (µM)Beat Rate (beats/min)Peak Amplitude (RFU)Decay Time (ms)
Vehicle (0.1% DMSO)55 ± 515000 ± 1200450 ± 30
0.154 ± 614800 ± 1100455 ± 35
148 ± 512500 ± 1000510 ± 40*
1025 ± 4 8000 ± 900620 ± 50**
1000 0N/A

Data are presented as mean ± SD. *p<0.05, **p<0.01, ***p<0.001 vs. vehicle control.

Table 2: Cytotoxicity of this compound in hiPSC-CMs

This compound (µM)Cell Viability (%)
Vehicle (0.1% DMSO)98 ± 2
0.197 ± 3
195 ± 4
1082 ± 6*
10045 ± 8**

Data are presented as mean ± SD. *p<0.05, **p<0.01 vs. vehicle control.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis plate Plate hiPSC-CMs culture Culture to form syncytium plate->culture calcium_dye Load with Calcium Dye culture->calcium_dye baseline Acquire Baseline calcium_dye->baseline add_compound Add this compound baseline->add_compound record_calcium Record Calcium Transients add_compound->record_calcium stain_viability Stain for Viability record_calcium->stain_viability analyze_transients Analyze Calcium Transients record_calcium->analyze_transients image_viability Image Viability stain_viability->image_viability quantify_viability Quantify Cell Viability image_viability->quantify_viability

Caption: Workflow for assessing this compound cardiotoxicity.

Investigation of Anti-inflammatory Properties

Natural products are a rich source of anti-inflammatory agents.[4][5] Macrophage cell lines, such as RAW 264.7, are commonly used to screen for anti-inflammatory activity by measuring the inhibition of inflammatory mediators.[6][7]

Application Note: Screening for Anti-inflammatory Effects in LPS-stimulated Macrophages

This protocol details the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages to evaluate the anti-inflammatory potential of this compound. The production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 are key indicators of inflammation.[6][7]

Experimental Protocol: Measurement of NO and Cytokine Production

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group (no LPS) and an LPS-only group.

  • Nitric Oxide (NO) Assay:

    • Collect the cell culture supernatant.

    • Determine the nitrite (B80452) concentration, a stable product of NO, using the Griess Reagent according to the manufacturer's instructions.

  • Cytokine Measurement (ELISA):

    • Use the collected supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits.

  • Cell Viability (MTT Assay):

    • After collecting the supernatant, assess the viability of the remaining cells using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Data Presentation

Table 3: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells

TreatmentNO Production (µM)
Vehicle2.1 ± 0.5
LPS (1 µg/mL)25.8 ± 2.1
LPS + this compound (1 µM)22.3 ± 1.9*
LPS + this compound (10 µM)15.6 ± 1.5**
LPS + this compound (100 µM)8.4 ± 1.1***

Data are presented as mean ± SD. *p<0.05, **p<0.01, ***p<0.001 vs. LPS alone.

Table 4: Effect of this compound on Pro-inflammatory Cytokine Production

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Vehicle50 ± 1035 ± 8
LPS (1 µg/mL)1250 ± 150850 ± 100
LPS + this compound (10 µM)780 ± 90 520 ± 60
LPS + this compound (100 µM)350 ± 50 210 ± 30

Data are presented as mean ± SD. **p<0.01, ***p<0.001 vs. LPS alone.

Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus iNOS iNOS Nucleus->iNOS TNFa TNF-α Nucleus->TNFa IL6 IL-6 Nucleus->IL6 NO NO iNOS->NO CarmichaenineA This compound CarmichaenineA->IKK CarmichaenineA->NFkB

Caption: Potential inhibition of the NF-κB signaling pathway.

Evaluation of Apoptosis Induction

Inducing apoptosis in cancer cells is a key mechanism for many chemotherapeutic agents.[8][9] Various assays can be employed to determine if this compound induces programmed cell death.

Application Note: Quantifying Apoptosis by Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry. This provides a quantitative measure of the mode of cell death induced by this compound.

Experimental Protocol: Annexin V/PI Staining

Materials:

  • Cancer cell line (e.g., HeLa, HepG2)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for 24, 48, and 72 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

  • Data Analysis:

    • Gate the cell populations to quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Viable cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Data Presentation

Table 5: Apoptotic Effects of this compound on HeLa Cells after 48h Treatment

This compound (µM)Viable (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle94.5 ± 2.32.1 ± 0.51.5 ± 0.41.9 ± 0.6
185.2 ± 3.18.3 ± 1.2**3.1 ± 0.82.4 ± 0.7
1055.7 ± 4.5 25.4 ± 2.815.6 ± 2.1 3.3 ± 0.9
10015.3 ± 3.838.9 ± 4.2 39.8 ± 4.56.0 ± 1.5*

Data are presented as mean ± SD. *p<0.05, **p<0.01, ***p<0.001 vs. vehicle control.

Apoptosis Signaling Pathway

G CarmichaenineA This compound Mitochondrion Mitochondrion CarmichaenineA->Mitochondrion Bcl2 Bcl-2 CarmichaenineA->Bcl2 CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Mitochondrion

Caption: Intrinsic apoptosis pathway potentially activated by this compound.

References

Application Notes and Protocols for Solubilizing Carmichaenine A in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carmichaenine A is a bioactive alkaloid derived from fungal species.[1] As a natural product with potential antimicrobial and anticancer properties, its study in various in vitro experimental systems is of significant interest.[1] A critical prerequisite for obtaining reliable and reproducible results in such studies is the proper solubilization of the compound. These application notes provide a detailed guide for researchers, scientists, and drug development professionals on how to determine the solubility of this compound and prepare stable stock solutions for use in in vitro experiments.

Compound Information

PropertyValue
Molecular FormulaC₁₄H₁₅N₃O₂[1]
Molecular Weight~257.29 g/mol [1]
Compound TypeAlkaloid[1]
SourceFungal Species[1]

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing of this compound

This initial protocol is designed to identify a suitable solvent for preparing a concentrated stock solution of this compound. It is recommended to test a range of common laboratory solvents to find one that is compatible with the intended downstream assays.

Materials:

  • This compound

  • High-purity solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile, Sterile Water, PBS)

  • Analytical balance

  • Vortex mixer

  • Sonicator

  • Sterile microcentrifuge tubes (amber or covered with foil to protect from light)

  • Pipettes and sterile filter tips

Procedure:

  • Preparation: Accurately weigh a small amount of this compound (e.g., 1 mg) into several separate, labeled, sterile microcentrifuge tubes.

  • Solvent Addition: To each tube, add a precise volume of a single high-purity solvent (e.g., 100 µL) to achieve a target concentration (e.g., 10 mg/mL).

  • Dissolution:

    • Vortex each tube vigorously for 2-3 minutes.

    • If the compound does not fully dissolve, place the tube in a sonicator bath for 10-15 minutes.

  • Observation: Visually inspect each tube for complete dissolution. The absence of any visible particulate matter against a light and dark background indicates that the compound is soluble at that concentration.

  • Solvent Selection: The ideal solvent will be one that completely dissolves this compound at a high concentration and is compatible with the downstream experimental system (e.g., minimal toxicity in cell-based assays).

Protocol 2: Preparation of a Concentrated Stock Solution of this compound

Once a suitable solvent has been identified, this protocol should be followed to prepare a concentrated stock solution.

Materials:

  • This compound

  • Selected high-purity solvent from Protocol 1

  • Analytical balance

  • Vortex mixer

  • Sonicator

  • Sterile, light-protected vials

  • 0.22 µm syringe filter (optional, for sterile applications)

  • Pipettes and sterile filter tips

  • -20°C or -80°C freezer

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound in a sterile, light-protected vial.

  • Dissolving: Add the selected solvent to achieve the desired stock concentration. Vortex vigorously and sonicate if necessary until the compound is completely dissolved.

  • Sterile Filtration (Optional): If the stock solution is intended for use in sterile applications such as cell culture, it can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with the chosen solvent.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. Before use, thaw an aliquot at room temperature and vortex briefly.

Data Presentation

The results from the small-scale solubility testing should be recorded in a clear and organized manner. The following table is a template for presenting this data.

Table 1: Hypothetical Solubility of this compound in Common Laboratory Solvents

SolventConcentration Tested (mg/mL)Visual ObservationSolubility
DMSO10Clear, colorless solutionSoluble
Ethanol10Fine precipitate remainsSparingly Soluble
Methanol10Clear, colorless solutionSoluble
Acetonitrile10Insoluble particles visibleInsoluble
Sterile Water10Insoluble particles visibleInsoluble
PBS (pH 7.4)10Insoluble particles visibleInsoluble

Visualizations

G cluster_prep Preliminary Steps cluster_testing Small-Scale Solubility Testing cluster_stock Stock Solution Preparation weigh Weigh this compound test_solvents Test Various Solvents (e.g., DMSO, Ethanol) weigh->test_solvents dissolve Vortex / Sonicate test_solvents->dissolve observe Observe for Dissolution dissolve->observe select Select Best Solvent observe->select dissolve_stock Dissolve in Chosen Solvent select->dissolve_stock filter Sterile Filtration (Optional) dissolve_stock->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Experimental workflow for solubilizing this compound.

G cluster_considerations Key Considerations cluster_paths Solvent Choice Logic start Start: Select Solvent assay_type Assay Type start->assay_type concentration Final Concentration start->concentration cell_based Cell-Based Assay assay_type->cell_based cell_free Cell-Free Assay assay_type->cell_free low_toxicity Low Solvent Toxicity Required (e.g., <0.5% DMSO) concentration->low_toxicity high_solubility High Solubility Preferred concentration->high_solubility cell_based->low_toxicity cell_free->high_solubility dmso Choose DMSO or Ethanol low_toxicity->dmso organic Broader Range of Organic Solvents Acceptable high_solubility->organic

Caption: Logic for selecting a solvent for this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine A is a diterpenoid alkaloid, a class of natural compounds known for a wide range of biological activities. Preliminary analysis of its structure suggests potential anti-inflammatory and cardiotoxic effects. These application notes provide a comprehensive guide for the initial in vitro screening of this compound to evaluate these potential activities. The recommended cell lines and protocols are based on established models for assessing inflammation and cardiotoxicity.

Recommended Cell Lines

Based on the chemical class of this compound, the following cell lines are recommended for preliminary testing:

  • For Anti-Inflammatory Effects:

    • RAW 264.7: A murine macrophage cell line that is widely used as a model for inflammation. Upon stimulation with lipopolysaccharide (LPS), these cells produce pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).

  • For Cardiotoxic Effects:

    • H9C2: A rat cardiomyoblast cell line that serves as a valuable in vitro model for studying drug-induced cardiotoxicity. These cells share many similarities with primary cardiomyocytes.

Data Presentation: Comparative Effects of Control Compounds

To provide a benchmark for the activity of this compound, the following table summarizes the reported effects of well-characterized compounds in the recommended cell lines.

Cell LineCompoundAssayEndpointReported IC50 Value
RAW 264.7 DexamethasoneGriess AssayNO Production34.60 µg/mL[1]
(Anti-inflammatory control)ELISATNF-α ProductionDose-dependent inhibition observed[2][3]
H9C2 DoxorubicinMTT AssayCell Viability (24h)~1 µM[4]
(Cardiotoxic control)(48h)0.4778 µM[5]

Signaling Pathway and Experimental Workflow

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Many anti-inflammatory compounds exert their effects by modulating this pathway. The following diagram illustrates the canonical NF-κB signaling cascade.

NF_kappaB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK_complex IKK Complex MyD88->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates IkappaB_NFkappaB IκB-NF-κB Complex IKK_complex->IkappaB_NFkappaB Phosphorylates IκB NFkappaB NF-κB (p50/p65) NFkappaB_active Active NF-κB nucleus Nucleus NFkappaB_active->nucleus Translocates to inflammatory_genes Inflammatory Genes (TNF-α, iNOS) nucleus->inflammatory_genes Upregulates IkappaB_NFkappaB->IKK_complex IkappaB_NFkappaB->NFkappaB_active IκB Degradation

Caption: Canonical NF-κB signaling pathway initiated by LPS.

Experimental Workflow for Screening this compound

The following diagram outlines a general workflow for the initial screening of this compound for its potential anti-inflammatory and cardiotoxic effects.

experimental_workflow start Start cell_culture Cell Culture (RAW 264.7 & H9C2) start->cell_culture compound_treatment This compound Treatment (Dose-Response) cell_culture->compound_treatment cytotoxicity_assay Cytotoxicity Assessment (MTT Assay) compound_treatment->cytotoxicity_assay anti_inflammatory_assays Anti-inflammatory Assays (RAW 264.7) cytotoxicity_assay->anti_inflammatory_assays Non-toxic concentrations cardiotoxicity_assays Cardiotoxicity Assays (H9C2) cytotoxicity_assay->cardiotoxicity_assays Toxic concentrations no_assay Nitric Oxide Measurement (Griess Assay) anti_inflammatory_assays->no_assay tnf_assay TNF-α Measurement (ELISA) anti_inflammatory_assays->tnf_assay ros_assay ROS Measurement cardiotoxicity_assays->ros_assay data_analysis Data Analysis (IC50 Calculation) no_assay->data_analysis tnf_assay->data_analysis ros_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for screening this compound.

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.

Application: To determine the cytotoxic effects of this compound on RAW 264.7 and H9C2 cells and to establish non-toxic concentrations for subsequent anti-inflammatory assays.

Materials:

  • RAW 264.7 or H9C2 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 or H9C2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for the desired time (e.g., 24 or 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

Principle: This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance is measured colorimetrically.

Application: To assess the anti-inflammatory effect of this compound by measuring its ability to inhibit LPS-induced NO production in RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound stock solution

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Measurement of TNF-α Production (ELISA)

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of TNF-α secreted into the cell culture medium. This sandwich ELISA uses a capture antibody coated on the plate, a detection antibody, a substrate, and a stop solution to produce a colorimetric signal proportional to the amount of TNF-α.

Application: To further evaluate the anti-inflammatory properties of this compound by measuring its effect on LPS-induced TNF-α secretion in RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS

  • LPS

  • This compound stock solution

  • Mouse TNF-α ELISA kit

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells and treat with this compound and LPS as described in the Griess assay protocol.

  • Collect the cell culture supernatant.

  • Perform the TNF-α ELISA according to the manufacturer's protocol.

  • Briefly, add standards and samples to the antibody-coated wells and incubate.

  • Wash the wells and add the detection antibody.

  • Wash again and add the enzyme-linked secondary antibody.

  • Add the substrate and stop solution, then measure the absorbance at the recommended wavelength.

  • Calculate the TNF-α concentration from the standard curve.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: This assay uses a cell-permeable fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), to measure intracellular ROS. Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

Application: To investigate the potential of this compound to induce oxidative stress, a common mechanism of cardiotoxicity, in H9C2 cells.

Materials:

  • H9C2 cells

  • DMEM with 10% FBS

  • This compound stock solution

  • DCFH-DA solution

  • PBS (Phosphate-Buffered Saline)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed H9C2 cells in a 96-well plate or on coverslips and allow them to adhere.

  • Treat the cells with various concentrations of this compound for the desired time.

  • Wash the cells with PBS.

  • Incubate the cells with 10 µM DCFH-DA for 30-60 minutes at 37°C in the dark.

  • Wash the cells again with PBS to remove the excess probe.

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • An increase in fluorescence indicates an increase in intracellular ROS.

References

Application Notes and Protocols: Experimental Design for Assessing the Analgesic Effects of Carmichaenine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine A is a diterpene alkaloid derived from plants of the Aconitum species. Traditionally, extracts from these plants have been utilized in Chinese medicine to alleviate pain and inflammation. Structurally related aconitine (B1665448) alkaloids have demonstrated analgesic properties, with a primary mechanism of action involving the modulation of voltage-dependent sodium channels.[1][2] Some of these alkaloids have also exhibited naloxone-dependent effects, suggesting a potential interaction with the opioid system.[3]

These application notes provide a comprehensive experimental framework to rigorously assess the analgesic potential of this compound. The protocols detailed below outline both in vivo and in vitro methodologies to first confirm and characterize its analgesic efficacy and then to elucidate its underlying molecular mechanisms. This integrated approach is designed to furnish the robust data necessary for preclinical drug development.

Part 1: In Vivo Assessment of Analgesic Efficacy

A battery of well-established animal models will be employed to evaluate the analgesic effects of this compound across different pain modalities. These tests are designed to assess responses to thermal, chemical, and inflammatory pain stimuli.

Experimental Animals
  • Species: Male and female Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g). The use of both sexes is recommended to investigate potential sex-dependent differences in analgesic response.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: All animals must be acclimated to the laboratory environment and handling for at least 3-5 days prior to experimentation to minimize stress-induced variability.

Drug Administration
  • Vehicle: A suitable vehicle for this compound should be determined based on its solubility (e.g., saline, 5% DMSO in saline).

  • Route of Administration: Intraperitoneal (i.p.) or oral (p.o.) administration are common routes for initial screening.

  • Dose-Response: A dose-response study should be conducted to determine the optimal analgesic dose. A suggested starting range could be 1, 5, and 10 mg/kg.

  • Controls: A vehicle control group and a positive control group (e.g., morphine, 5 mg/kg, i.p.) should be included in all experiments.

Experimental Protocols

This test assesses the response to a thermal stimulus and is effective for evaluating centrally acting analgesics.[4][5][6]

  • Apparatus: A commercially available hot plate analgesiometer with the surface temperature maintained at a constant 55 ± 0.5°C.

  • Procedure:

    • Establish a baseline latency for each animal by placing it on the hot plate and recording the time taken to elicit a nociceptive response (e.g., hind paw licking, jumping).

    • A cut-off time of 30-45 seconds should be implemented to prevent tissue damage.[4]

    • Administer this compound, vehicle, or positive control.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes) post-administration, place the animal back on the hot plate and record the latency to response.

  • Data Analysis: The percentage of Maximal Possible Effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Similar to the hot plate test, this method measures the latency of a reflexive withdrawal of the tail from a noxious heat source and is sensitive to centrally acting analgesics.

  • Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.

  • Procedure:

    • Gently restrain the animal with its tail positioned in the apparatus.

    • Measure the baseline tail-flick latency. A cut-off time of 10-12 seconds is recommended.

    • Administer the test compounds.

    • Measure the tail-flick latency at various time points post-administration.

  • Data Analysis: Calculate the %MPE as described for the hot plate test.

This model is particularly useful as it produces a biphasic pain response, allowing for the differentiation between neurogenic (Phase I) and inflammatory (Phase II) pain mechanisms.

  • Procedure:

    • Acclimate the animal to a transparent observation chamber for at least 30 minutes.

    • Administer this compound, vehicle, or positive control.

    • After an appropriate pre-treatment time, inject 20-50 µL of a 5% formalin solution subcutaneously into the plantar surface of one hind paw.

    • Immediately return the animal to the observation chamber and record the total time spent licking or biting the injected paw.

    • The recording is divided into two phases: Phase I (0-5 minutes post-formalin injection) and Phase II (15-30 minutes post-formalin injection).

  • Data Analysis: Compare the total time spent licking/biting in the treated groups to the vehicle control group for both phases.

Data Presentation

Table 1: Effect of this compound on Thermal Nociception in the Hot Plate Test

Treatment GroupDose (mg/kg)NBaseline Latency (s)Post-treatment Latency (s) at 60 min% MPE
Vehicle-10Mean ± SEMMean ± SEM-
This compound110Mean ± SEMMean ± SEMMean ± SEM
This compound510Mean ± SEMMean ± SEMMean ± SEM
This compound1010Mean ± SEMMean ± SEMMean ± SEM
Morphine510Mean ± SEMMean ± SEMMean ± SEM

Table 2: Analgesic Efficacy of this compound in the Tail-Flick Test

Treatment GroupDose (mg/kg)NBaseline Latency (s)Post-treatment Latency (s) at 60 min% MPE
Vehicle-10Mean ± SEMMean ± SEM-
This compound110Mean ± SEMMean ± SEMMean ± SEM
This compound510Mean ± SEMMean ± SEMMean ± SEM
This compound1010Mean ± SEMMean ± SEMMean ± SEM
Morphine510Mean ± SEMMean ± SEMMean ± SEM

Table 3: Effect of this compound on Nociceptive Behavior in the Formalin Test

Treatment GroupDose (mg/kg)NPhase I Licking Time (s)Phase II Licking Time (s)
Vehicle-10Mean ± SEMMean ± SEM
This compound110Mean ± SEMMean ± SEM
This compound510Mean ± SEMMean ± SEM
This compound1010Mean ± SEMMean ± SEM
Morphine510Mean ± SEMMean ± SEM

Part 2: In Vitro Mechanistic Studies

To investigate the molecular targets of this compound, a series of in vitro experiments will be conducted using primary cultures of dorsal root ganglion (DRG) neurons. DRG neurons are primary sensory neurons that play a critical role in transmitting pain signals.[1]

Primary Culture of Dorsal Root Ganglion (DRG) Neurons
  • Source: DRGs will be dissected from neonatal or adult rats.

  • Procedure:

    • Aseptically dissect the DRGs and place them in a cold, buffered solution.

    • Enzymatically digest the ganglia (e.g., using collagenase and dispase) to dissociate the neurons.

    • Mechanically triturate the tissue to obtain a single-cell suspension.

    • Plate the dissociated neurons on coated coverslips (e.g., with poly-D-lysine and laminin) in a suitable culture medium.

    • Incubate the cultures at 37°C in a humidified 5% CO2 atmosphere. Neurons will be ready for experiments within 24-48 hours.

Electrophysiology: Whole-Cell Patch-Clamp

This technique allows for the direct measurement of ion channel activity in individual neurons and will be used to assess the effect of this compound on voltage-gated sodium channels.[2]

  • Apparatus: A patch-clamp amplifier, microscope with micromanipulators, and data acquisition system.

  • Procedure:

    • Mount a coverslip with cultured DRG neurons onto the recording chamber on the microscope stage.

    • Perfuse the chamber with an external recording solution.

    • Using a glass micropipette filled with an internal solution, form a high-resistance seal with the membrane of a single neuron.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Record baseline voltage-gated sodium currents by applying a series of depolarizing voltage steps.

    • Perfuse this compound at various concentrations and record the changes in the sodium currents.

  • Data Analysis: Analyze the effects of this compound on the current amplitude, voltage-dependence of activation and inactivation, and recovery from inactivation.

Calcium Imaging

This technique can be used to assess changes in intracellular calcium levels, which are an indicator of neuronal activity.

  • Procedure:

    • Load the cultured DRG neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Establish a baseline fluorescence signal.

    • Stimulate the neurons with a depolarizing agent (e.g., high potassium solution or a specific channel agonist) in the presence and absence of this compound.

    • Record the changes in fluorescence intensity, which correspond to changes in intracellular calcium.

  • Data Analysis: Compare the amplitude of the calcium transients in response to stimulation with and without this compound.

Data Presentation

Table 4: Effect of this compound on Voltage-Gated Sodium Currents in DRG Neurons

Concentration of this compoundNPeak Sodium Current Amplitude (pA/pF)Half-activation Voltage (V1/2 act) (mV)Half-inactivation Voltage (V1/2 inact) (mV)
Control10Mean ± SEMMean ± SEMMean ± SEM
1 µM10Mean ± SEMMean ± SEMMean ± SEM
10 µM10Mean ± SEMMean ± SEMMean ± SEM
100 µM10Mean ± SEMMean ± SEMMean ± SEM

Part 3: Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_invivo In Vivo Analgesic Assessment cluster_invitro In Vitro Mechanistic Studies cluster_conclusion Conclusion start_invivo Animal Acclimatization drug_admin Drug Administration (this compound, Vehicle, Positive Control) start_invivo->drug_admin hot_plate Hot Plate Test drug_admin->hot_plate tail_flick Tail-Flick Test drug_admin->tail_flick formalin Formalin Test drug_admin->formalin data_analysis_invivo Data Analysis (%MPE, Licking Time) hot_plate->data_analysis_invivo tail_flick->data_analysis_invivo formalin->data_analysis_invivo conclusion Assessment of Analgesic Profile and Mechanism of Action data_analysis_invivo->conclusion drg_culture DRG Neuron Culture patch_clamp Whole-Cell Patch-Clamp drg_culture->patch_clamp ca_imaging Calcium Imaging drg_culture->ca_imaging data_analysis_invitro Data Analysis (Current properties, Calcium transients) patch_clamp->data_analysis_invitro ca_imaging->data_analysis_invitro data_analysis_invitro->conclusion

Caption: Overall experimental workflow for assessing this compound.

Putative Pain Signaling Pathway and this compound's Target

pain_pathway cluster_periphery Peripheral Nociceptor cluster_cns Central Nervous System stimulus Noxious Stimulus (Heat, Chemical) na_channel Voltage-Gated Sodium Channel (Nav) stimulus->na_channel Activates depolarization Depolarization na_channel->depolarization Na+ Influx action_potential Action Potential Generation depolarization->action_potential spinal_cord Spinal Cord (Dorsal Horn) action_potential->spinal_cord Signal Propagation brain Brain spinal_cord->brain pain_perception Pain Perception brain->pain_perception carmichaenine This compound carmichaenine->na_channel Modulates

Caption: Putative mechanism of this compound on the pain pathway.

References

Application Notes and Protocols for a Comprehensive Evaluation of the Anti-inflammatory Properties of Carmichaenine A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carmichaenine A is a natural product with potential therapeutic applications. This document provides a comprehensive set of protocols for evaluating the anti-inflammatory activity of this compound. The described assays are standard in vitro methods widely used in inflammation research to assess the efficacy and elucidate the mechanism of action of novel compounds. The primary model system described is the lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line, a well-established model for studying the inflammatory response.[1][2][3] These protocols will guide researchers in determining the potential of this compound to inhibit key inflammatory mediators and signaling pathways.

Key In Vitro Anti-inflammatory Assays

A systematic evaluation of a compound's anti-inflammatory potential typically involves a tiered approach, starting with cytotoxicity assessment, followed by measurement of key inflammatory markers, and culminating in the investigation of underlying molecular mechanisms.

Workflow for In Vitro Anti-inflammatory Screening of this compound

G A RAW 264.7 Cell Culture B Cytotoxicity Assay (MTT) Determine non-toxic concentrations of this compound A->B C LPS Stimulation of RAW 264.7 Cells B->C D Nitric Oxide (NO) Assay (Griess Reagent) C->D E Pro-inflammatory Cytokine Assay (ELISA for TNF-α, IL-6, IL-1β) C->E F Western Blot Analysis E->F G NF-κB Pathway Proteins (p-IκBα, p-p65) F->G H MAPK Pathway Proteins (p-ERK, p-JNK, p-p38) F->H

Caption: Experimental workflow for assessing the anti-inflammatory potential of this compound.

Data Presentation

Quantitative data should be summarized in clear and structured tables to facilitate comparison between different concentrations of this compound and controls.

Table 1: Effect of this compound on the Viability of LPS-stimulated RAW 264.7 Cells

TreatmentConcentration (µM)Cell Viability (%)
Control-100 ± 5.2
LPS (1 µg/mL)-98 ± 4.5
This compound199 ± 3.8
597 ± 5.1
1095 ± 4.9
2593 ± 5.5
5088 ± 6.2

Table 2: Inhibitory Effect of this compound on NO and Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells

TreatmentConcentration (µM)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
This compound115 ± 2.112 ± 3.010 ± 2.514 ± 2.8
535 ± 3.530 ± 4.228 ± 3.933 ± 4.1
1058 ± 4.152 ± 5.149 ± 4.855 ± 5.3
2575 ± 5.070 ± 6.368 ± 5.972 ± 6.1
Positive ControlVariesVariesVariesVariesVaries

Table 3: IC50 Values of this compound for the Inhibition of Inflammatory Mediators

MediatorIC50 (µM)
Nitric Oxide (NO)Calculated Value
TNF-αCalculated Value
IL-6Calculated Value
IL-1βCalculated Value

Experimental Protocols

Cell Culture and Maintenance

RAW 264.7, a murine macrophage cell line, is a suitable model for these assays.[4]

  • Culture Medium: High-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[1]

  • Subculturing: Passage the cells when they reach 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

It is crucial to determine the non-toxic concentrations of this compound before evaluating its anti-inflammatory effects.[2]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/mL and incubate overnight.[4]

  • Treatment: Treat the cells with various concentrations of this compound for 24 hours. A vehicle control (e.g., DMSO) should be included.[5]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[6]

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.[5]

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[5]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite is determined using a sodium nitrite standard curve. The percentage of inhibition is calculated relative to the LPS-only treated group.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.[1][3]

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate (4 x 10^5 cells/mL).[1] Pre-treat with this compound for 1 hour before stimulating with 1 µg/mL LPS for 24 hours.[1]

  • Supernatant Collection: Collect the cell culture supernatants and store them at -20°C until use.[1]

  • ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.

  • Data Analysis: Calculate the concentration of each cytokine based on the standard curve. The percentage of inhibition is determined by comparing the cytokine levels in this compound-treated cells to those in LPS-only treated cells.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

Western blotting is used to investigate the effect of this compound on the activation of key inflammatory signaling pathways.[1][2]

  • Cell Lysis: After treatment with this compound and LPS (for a shorter duration, e.g., 30-60 minutes for pathway activation studies), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against total and phosphorylated forms of IκBα, p65 (for NF-κB pathway), and ERK, JNK, p38 (for MAPK pathway).[1][2] Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometry analysis is used to quantify the protein bands, with the levels of phosphorylated proteins normalized to their total protein counterparts.

Signaling Pathways

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation.[7][8][9] Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[7]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p_IkBa p-IκBα IkBa->p_IkBa p65 p65 p_p65 p-p65 p65->p_p65 p_IkBa->p65 Releases Nucleus Nucleus p_p65->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Genes Induces Carmichaenine_A This compound Carmichaenine_A->IKK Inhibits? Carmichaenine_A->p_p65 Inhibits?

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, also plays a crucial role in regulating the production of inflammatory mediators.[10][11][12]

G LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates MKKs MKKs TAK1->MKKs ERK ERK MKKs->ERK JNK JNK MKKs->JNK p38 p38 MKKs->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes Induces Carmichaenine_A This compound Carmichaenine_A->TAK1 Inhibits? Carmichaenine_A->MKKs Inhibits?

Caption: Proposed modulation of the MAPK signaling pathway by this compound.

Conclusion

These detailed protocols provide a robust framework for the systematic evaluation of the anti-inflammatory properties of this compound. By following these methods, researchers can obtain reliable and reproducible data on its efficacy and mechanism of action, which is essential for its further development as a potential therapeutic agent.

References

Application Note and Protocols: Evaluating the Cardiotoxicity of Carmichaenine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine A, an alkaloid with potential therapeutic applications, requires rigorous safety assessment prior to clinical consideration. A critical aspect of this assessment is the evaluation of its potential cardiotoxicity, a common reason for drug withdrawal from the market.[1] This document provides a comprehensive suite of protocols and methodologies to thoroughly evaluate the cardiotoxic profile of this compound, from in vitro cellular assays to in vivo animal models.

The approaches outlined herein are designed to provide a multi-faceted understanding of this compound's effects on the cardiovascular system, enabling researchers to identify potential risks early in the drug development process.[2] The protocols cover key areas of cardiotoxicity assessment, including cytotoxicity, apoptosis, oxidative stress, electrophysiological alterations, and changes in cardiac function.

In Vitro Cardiotoxicity Assessment

A variety of in vitro assays are invaluable for the initial screening of this compound's cardiotoxic potential.[2] These assays utilize cell lines such as H9C2 cardiomyoblasts or more physiologically relevant models like human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[3][4]

Cell Viability and Cytotoxicity Assays

These assays provide a fundamental assessment of this compound's direct toxic effects on cardiomyocytes.

  • MTT Assay: Measures cell viability by assessing mitochondrial metabolic activity.[2]

  • Lactate Dehydrogenase (LDH) Release Assay: Quantifies cytotoxicity by measuring the release of LDH from damaged cells, indicating compromised cell membrane integrity.[2][5]

Data Presentation: Cell Viability and Cytotoxicity

AssayEndpointThis compound ConcentrationExpected Outcome
MTT% Cell Viability0.1, 1, 10, 100 µMDose-dependent decrease
LDH Release% Cytotoxicity0.1, 1, 10, 100 µMDose-dependent increase

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed H9C2 cells or hiPSC-CMs in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control for 24, 48, and 72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Experimental Protocol: LDH Release Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Supernatant Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Use a commercially available LDH cytotoxicity assay kit. Mix the supernatant with the reaction mixture according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).

Apoptosis Assays

These assays determine if this compound induces programmed cell death in cardiomyocytes.

  • Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells using flow cytometry.[6][7] Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of necrotic cells.[6]

  • Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., caspase-3, -7) involved in the apoptotic cascade.[6][8]

Data Presentation: Apoptosis Assays

AssayParameter MeasuredThis compound ConcentrationExpected Outcome
Annexin V/PI% Apoptotic Cells0.1, 1, 10, 100 µMDose-dependent increase
Caspase-3/7 ActivityFold Change in Activity0.1, 1, 10, 100 µMDose-dependent increase

Experimental Protocol: Annexin V/PI Staining

  • Cell Culture and Treatment: Culture and treat cardiomyocytes with this compound as previously described.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Oxidative Stress Assessment

Given that many cardiotoxic compounds induce oxidative stress, these assays are crucial.[9][10]

Data Presentation: Oxidative Stress

AssayParameter MeasuredThis compound ConcentrationExpected Outcome
DCFH-DAMean Fluorescence Intensity0.1, 1, 10, 100 µMDose-dependent increase

Experimental Protocol: ROS Detection

  • Cell Culture and Treatment: Culture and treat cardiomyocytes with this compound for a shorter duration (e.g., 1-6 hours).

  • Probe Loading: Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an excitation/emission of 485/535 nm.

Electrophysiological Analysis

These assays assess the effects of this compound on the electrical activity of cardiomyocytes.

  • Patch-Clamp Technique: Provides detailed information on the effect of the compound on specific ion channels (e.g., hERG, sodium, calcium channels).[13]

  • Multi-electrode Arrays (MEAs): Allows for the non-invasive, long-term recording of field potentials from a network of cardiomyocytes, providing data on beat rate, field potential duration, and arrhythmogenic events.[14]

Data Presentation: Electrophysiological Effects

AssayParameterThis compound ConcentrationExpected Outcome
Patch-ClampIon Channel Current (e.g., IKr)0.1, 1, 10 µMInhibition or activation
MEABeat Rate0.1, 1, 10, 100 µMIncrease or decrease
MEAField Potential Duration0.1, 1, 10, 100 µMProlongation or shortening

Experimental Protocol: Multi-electrode Array (MEA) Analysis

  • Cell Seeding: Seed hiPSC-CMs onto MEA plates and allow them to form a spontaneously beating syncytium.

  • Baseline Recording: Record baseline electrophysiological activity for at least 10 minutes.

  • Compound Addition: Add increasing concentrations of this compound to the wells.

  • Data Recording: Record the field potentials continuously for a desired period (minutes to days).

  • Data Analysis: Analyze the recordings for changes in beat rate, field potential duration (FPD), and the occurrence of arrhythmias.

In Vivo Cardiotoxicity Assessment

In vivo studies using animal models are essential to understand the systemic effects of this compound on the heart. Rodent models are commonly used for this purpose.[4][15]

Animal Model and Dosing
  • Model: Male and female Sprague-Dawley rats or C57BL/6 mice.

  • Administration: Administer this compound via an appropriate route (e.g., intraperitoneal or intravenous injection) for a specified duration (e.g., daily for 7 or 28 days). Include a vehicle control group.

Cardiac Function Assessment
  • Echocardiography: A non-invasive technique to assess cardiac function and structure, including left ventricular ejection fraction (LVEF), fractional shortening (FS), and wall motion.[4][16]

Data Presentation: Cardiac Function

ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)
LVEF (%)60 ± 5
FS (%)35 ± 4
Heart Rate (bpm)400 ± 30

Experimental Protocol: Echocardiography

  • Anesthesia: Lightly anesthetize the animal (e.g., with isoflurane).

  • Imaging: Perform transthoracic echocardiography using a high-frequency ultrasound system.

  • Measurements: Acquire M-mode and B-mode images from the parasternal long- and short-axis views to measure LV internal dimensions at end-diastole and end-systole.

  • Calculations: Calculate LVEF and FS using standard formulas.

Biochemical Marker Analysis
  • Serum Biomarkers: Measure the levels of cardiac troponin I (cTnI), cardiac troponin T (cTnT), and creatine (B1669601) kinase-MB (CK-MB) in serum samples collected at the end of the study. Elevated levels of these markers indicate myocardial injury.[17][18][19]

Data Presentation: Biochemical Markers

BiomarkerVehicle ControlThis compound (Low Dose)This compound (High Dose)
cTnI (ng/mL)< 0.1
CK-MB (U/L)< 25

Experimental Protocol: Biochemical Marker Analysis

  • Blood Collection: Collect blood via cardiac puncture at the time of sacrifice.

  • Serum Separation: Allow the blood to clot and then centrifuge to separate the serum.

  • ELISA: Use commercially available ELISA kits to quantify the concentrations of cTnI and CK-MB in the serum according to the manufacturer's instructions.

Histopathological Examination
  • Tissue Analysis: Examine heart tissue sections stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to identify cardiomyocyte necrosis, inflammation, fibrosis, and vacuolization.[20][21][22]

Data Presentation: Histopathological Findings

FindingVehicle ControlThis compound (Low Dose)This compound (High Dose)
NecrosisAbsentMildModerate to Severe
InflammationAbsentMildModerate
FibrosisAbsentMinimalModerate
VacuolizationAbsentPresentWidespread

Experimental Protocol: Histopathological Analysis

  • Heart Excision: At the end of the study, euthanize the animals and excise the hearts.

  • Fixation: Fix the hearts in 10% neutral buffered formalin.

  • Processing and Sectioning: Process the fixed tissues, embed them in paraffin, and cut 5 µm sections.

  • Staining: Stain the sections with H&E for general morphology and Masson's trichrome to assess fibrosis.

  • Microscopic Examination: Examine the slides under a light microscope by a qualified pathologist.

Visualizations

G cluster_0 This compound cluster_1 Cellular Effects cluster_2 Downstream Consequences cluster_3 Cardiotoxicity Carmichaenine_A Carmichaenine_A ROS ↑ Reactive Oxygen Species (ROS) Carmichaenine_A->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction Carmichaenine_A->Mitochondrial_Dysfunction Ion_Channel_Alteration Ion Channel Alteration Carmichaenine_A->Ion_Channel_Alteration DNA_Damage DNA Damage Carmichaenine_A->DNA_Damage Apoptosis ↑ Apoptosis ROS->Apoptosis Mitochondrial_Dysfunction->Apoptosis Necrosis ↑ Necrosis Mitochondrial_Dysfunction->Necrosis Electrophysiological_Disturbance Electrophysiological Disturbance Ion_Channel_Alteration->Electrophysiological_Disturbance DNA_Damage->Apoptosis Contractile_Dysfunction Contractile Dysfunction Apoptosis->Contractile_Dysfunction Necrosis->Contractile_Dysfunction Electrophysiological_Disturbance->Contractile_Dysfunction Cardiotoxicity Cardiotoxicity Contractile_Dysfunction->Cardiotoxicity

Caption: Proposed signaling pathway for this compound-induced cardiotoxicity.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Data Integration & Risk Assessment Cell_Viability Cell Viability (MTT, LDH) Apoptosis Apoptosis (Annexin V, Caspase) Cell_Viability->Apoptosis Risk_Assessment Cardiotoxicity Risk Assessment Cell_Viability->Risk_Assessment Oxidative_Stress Oxidative Stress (ROS Detection) Apoptosis->Oxidative_Stress Apoptosis->Risk_Assessment Electrophysiology_InVitro Electrophysiology (MEA, Patch-Clamp) Oxidative_Stress->Electrophysiology_InVitro Oxidative_Stress->Risk_Assessment Animal_Model Animal Model (Dosing) Electrophysiology_InVitro->Animal_Model If In Vitro Positive Electrophysiology_InVitro->Risk_Assessment Cardiac_Function Cardiac Function (Echocardiography) Animal_Model->Cardiac_Function Biomarkers Biochemical Markers (cTnI, CK-MB) Cardiac_Function->Biomarkers Cardiac_Function->Risk_Assessment Histopathology Histopathology (H&E, Trichrome) Biomarkers->Histopathology Biomarkers->Risk_Assessment Histopathology->Risk_Assessment Start Start Start->Cell_Viability

Caption: Comprehensive experimental workflow for cardiotoxicity assessment.

G cluster_0 Cellular Level cluster_1 Functional Level cluster_2 Organ Level Central_Node Cardiotoxicity Assessment of This compound Cytotoxicity Cytotoxicity Central_Node->Cytotoxicity Apoptosis Apoptosis Central_Node->Apoptosis Oxidative_Stress Oxidative Stress Central_Node->Oxidative_Stress Electrophysiology Electrophysiology Central_Node->Electrophysiology Contractility Contractility Central_Node->Contractility Cardiac_Function_Organ Cardiac Function Central_Node->Cardiac_Function_Organ Structural_Changes Structural Changes Central_Node->Structural_Changes Biomarker_Release Biomarker Release Central_Node->Biomarker_Release Cytotoxicity->Biomarker_Release Apoptosis->Structural_Changes Oxidative_Stress->Apoptosis Electrophysiology->Cardiac_Function_Organ Contractility->Cardiac_Function_Organ

Caption: Logical relationships between cardiotoxicity assessment methods.

Conclusion

A comprehensive evaluation of the cardiotoxicity of this compound is paramount for its potential development as a therapeutic agent. The integrated approach described in this application note, combining in vitro and in vivo methodologies, provides a robust framework for identifying and characterizing potential cardiac liabilities. By systematically assessing cytotoxicity, apoptosis, oxidative stress, electrophysiological effects, and overall cardiac function, researchers can make informed decisions regarding the safety profile of this compound and guide its future development. Early and thorough cardiotoxicity testing is essential to mitigate risks and ensure patient safety in any subsequent clinical investigations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Carmichaenine A Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Carmichaenine A extraction from Aconitum carmichaelii.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically extracted?

This compound is a C19-diterpenoid alkaloid. It is naturally found in the lateral roots of Aconitum carmichaelii Debx., a plant belonging to the Ranunculaceae family. This plant and its extracts have been utilized in traditional Chinese medicine.

Q2: What are the general steps involved in the extraction of this compound?

The extraction of this compound, a diterpenoid alkaloid, generally follows these key stages:

  • Preparation of Plant Material: The lateral roots of Aconitum carmichaelii are dried and finely ground to increase the surface area for efficient solvent penetration.

  • Solvent Extraction: The powdered plant material is subjected to extraction using a suitable solvent to dissolve the alkaloids.

  • Acid-Base Purification: A liquid-liquid extraction based on pH adjustment is employed to separate the basic alkaloids from neutral and acidic impurities.

  • Concentration: The solvent containing the purified alkaloids is evaporated to yield a crude extract.

  • Chromatographic Separation: Advanced chromatographic techniques are used to isolate and purify this compound from the crude extract.

Q3: Which solvents are most effective for extracting diterpenoid alkaloids like this compound?

Alcohols, such as ethanol (B145695) and methanol, are commonly used for the initial extraction of diterpenoid alkaloids from Aconitum species.[1] Often, the efficiency of the extraction is improved by acidifying the alcohol with a small amount of hydrochloric acid (HCl) or by making it slightly alkaline. For the subsequent liquid-liquid extraction of the alkaloid free bases, less polar solvents like chloroform (B151607) and ethyl acetate (B1210297) are typically used.

Q4: How does pH influence the extraction of this compound?

pH plays a critical role in the purification of alkaloids. This compound, being an alkaloid, is basic in nature.

  • Acidic Conditions (Low pH): In an acidic solution, alkaloids form salts which are soluble in water or hydroalcoholic solutions. This property is used to separate them from non-alkaloidal compounds that are soluble in organic solvents.

  • Alkaline Conditions (High pH): By increasing the pH of the aqueous solution (typically to pH 9-10), the alkaloid salts are converted back to their free base form. These free bases are generally less soluble in water and more soluble in organic solvents like chloroform or ethyl acetate, allowing for their selective extraction.

Q5: What are the advantages of using modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE)?

Modern extraction techniques offer several benefits over traditional methods like maceration and Soxhlet extraction:

  • Increased Efficiency: UAE and MAE can significantly increase the extraction yield of alkaloids.[2]

  • Reduced Extraction Time: These methods are much faster, reducing extraction times from hours or days to minutes.[2][3]

  • Lower Solvent Consumption: They often require less solvent, making the process more environmentally friendly and cost-effective.[3]

  • Improved Quality of Extract: The shorter extraction times and often lower temperatures can help to prevent the degradation of thermolabile compounds.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Crude Alkaloid Extract 1. Improper Grinding of Plant Material: Large particle size reduces the surface area for solvent contact.Ensure the plant material is ground to a fine powder (e.g., 40-60 mesh).
2. Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for this compound.Experiment with different solvents (e.g., methanol, ethanol) and solvent mixtures. Consider adding a small amount of acid or base to the extraction solvent.
3. Insufficient Extraction Time or Temperature: The extraction may not have reached completion.Optimize the extraction time and temperature for the chosen method. For maceration, allow for a longer duration. For UAE and MAE, optimize the sonication/irradiation time and temperature.
4. Degradation of this compound: Diterpenoid alkaloids can be sensitive to high temperatures and prolonged extraction times.Use milder extraction conditions, such as lower temperatures or shorter extraction times. Consider using advanced techniques like UAE or MAE which often operate at lower temperatures for shorter durations.
Poor Separation During Acid-Base Extraction 1. Incorrect pH Adjustment: The pH of the aqueous and organic phases may not be optimal for separation.Carefully monitor and adjust the pH of the aqueous phase to be sufficiently acidic (pH 1-2) during the initial wash and sufficiently basic (pH 9-10) before extracting the free bases.
2. Formation of Emulsions: Emulsions can form at the interface of the aqueous and organic layers, trapping the alkaloids.Allow the separatory funnel to stand for a longer period. Gentle swirling or the addition of a small amount of saturated sodium chloride solution can help to break the emulsion.
Co-extraction of a High Amount of Impurities 1. Non-selective Initial Extraction: The initial solvent may be extracting a wide range of compounds.Perform a pre-extraction of the powdered plant material with a non-polar solvent like n-hexane to remove fats, waxes, and other non-polar impurities before the main alkaloid extraction.
2. Insufficient Washing of Organic Phase: The organic phase containing the alkaloids may still contain water-soluble impurities.Wash the organic phase with a small amount of distilled water after separation from the aqueous layer.
Difficulty in Isolating this compound by Chromatography 1. Inappropriate Stationary or Mobile Phase: The chosen chromatographic conditions may not be suitable for separating complex diterpenoid alkaloids.Experiment with different column chromatography stationary phases (e.g., silica (B1680970) gel, alumina) and mobile phase solvent systems with varying polarities. High-Performance Liquid Chromatography (HPLC) with a C18 column is often used for the final purification of such alkaloids.[4]
2. Overloading of the Column: Applying too much crude extract to the column can lead to poor separation.Reduce the amount of crude extract loaded onto the column or use a larger column.

Data on Diterpenoid Alkaloid Extraction Yields

While specific comparative yield data for this compound is limited, the following tables provide quantitative data for the extraction of related diterpenoid alkaloids from Aconitum species, which can serve as a valuable reference for optimizing extraction protocols.

Table 1: Comparison of Extraction Methods for Guanfu base A from Aconitum coreanum

Extraction Method Extraction Time Yield (mg/g of raw material)
Pulsed Electric Field (PEF)< 1 minute3.94
Ultrasonic-Assisted Extraction (UAE)40 minutesNot specified, but lower than PEF
Heat Reflux Extraction (HRE)10 hoursNot specified, but lower than PEF

Data adapted from a study on Aconitum coreanum, which contains similar diterpenoid alkaloids.[2]

Table 2: Content of Major Diterpenoid Alkaloids in Aconitum carmichaelii After Processing (Boiling)

Alkaloid Content in Raw Material (mg/g) Content after 0.5h Boiling (mg/g)
Mesaconitine (MAT)1.32Significantly decreased
Hypaconitine (HAT)0.18Significantly decreased
Aconitine (ACT)0.31Significantly decreased

This table illustrates the impact of processing on the concentration of diester-diterpenoid alkaloids, indicating their susceptibility to hydrolysis with heat, which is a crucial factor to consider during extraction.[4]

Experimental Protocols

Protocol 1: Classical Heat Reflux Extraction

This protocol is a conventional method for the extraction of diterpenoid alkaloids from Aconitum carmichaelii.

  • Sample Preparation: Weigh 100 g of finely powdered, dried lateral roots of Aconitum carmichaelii.

  • Extraction:

    • Place the powdered material in a round-bottom flask.

    • Add 1 L of 95% ethanol containing 1% hydrochloric acid.

    • Heat the mixture to reflux for 2 hours with constant stirring.

    • Allow the mixture to cool and filter the extract.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates.

  • Concentration: Concentrate the combined filtrates under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Purification:

    • Dissolve the crude extract in 500 mL of 1% aqueous HCl.

    • Wash the acidic solution three times with 200 mL of ethyl acetate to remove neutral and acidic impurities. Discard the ethyl acetate layers.

    • Adjust the pH of the aqueous layer to 9-10 with a concentrated ammonia (B1221849) solution.

    • Extract the alkaline solution three times with 300 mL of chloroform.

    • Combine the chloroform extracts and wash with a small amount of distilled water.

    • Dry the chloroform extract over anhydrous sodium sulfate.

  • Final Concentration: Evaporate the chloroform under reduced pressure to yield the crude alkaloid extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol utilizes ultrasonic energy to enhance extraction efficiency and reduce extraction time.

  • Sample Preparation: Weigh 10 g of finely powdered, dried lateral roots of Aconitum carmichaelii.

  • Extraction:

    • Place the powdered material in a beaker.

    • Add 200 mL of 70% methanol.

    • Place the beaker in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 40-45°C.[5]

    • Filter the extract.

    • Repeat the extraction with fresh solvent for another 30 minutes.

    • Combine the filtrates.

  • Concentration and Purification: Follow steps 3-5 from Protocol 1 for concentration and acid-base purification.

Protocol 3: Microwave-Assisted Extraction (MAE)

This protocol employs microwave energy for rapid extraction.

  • Sample Preparation: Weigh 1 g of finely powdered, dried lateral roots of Aconitum carmichaelii.

  • Extraction:

    • Place the powdered material in a microwave-safe extraction vessel.

    • Add 20 mL of a suitable solvent (e.g., 70% ethanol).

    • Place the vessel in a microwave extractor.

    • Irradiate at a power of 500-700 W for 2-5 minutes. The temperature should be monitored and controlled to avoid degradation of the alkaloids.

    • Allow the vessel to cool before opening.

    • Filter the extract.

  • Concentration and Purification: Follow steps 3-5 from Protocol 1 for concentration and acid-base purification, scaling down the solvent volumes appropriately.

Visualizations

experimental_workflow start Start: Dried Aconitum carmichaelii Roots grinding Grinding start->grinding extraction Solvent Extraction (e.g., Reflux, UAE, MAE) grinding->extraction filtration Filtration extraction->filtration concentration1 Concentration of Filtrate filtration->concentration1 acid_base Acid-Base Purification concentration1->acid_base concentration2 Final Concentration acid_base->concentration2 end Crude this compound Extract concentration2->end

Caption: General workflow for the extraction of this compound.

acid_base_purification crude_extract Crude Extract in Acidic Solution (pH 1-2) wash Wash with Organic Solvent (e.g., Ethyl Acetate) crude_extract->wash aqueous_phase1 Aqueous Phase (Alkaloid Salts) wash->aqueous_phase1 Separate organic_impurities Organic Phase (Neutral/Acidic Impurities) - Discard wash->organic_impurities Separate basify Basify Aqueous Phase (pH 9-10) aqueous_phase1->basify alkaline_solution Alkaline Aqueous Solution basify->alkaline_solution extract_base Extract with Organic Solvent (e.g., Chloroform) alkaline_solution->extract_base organic_phase2 Organic Phase (Alkaloid Free Bases) extract_base->organic_phase2 Separate aqueous_waste Aqueous Phase - Discard extract_base->aqueous_waste Separate

Caption: Detailed workflow of the acid-base purification step.

troubleshooting_logic low_yield Low Yield? check_grinding Check Particle Size low_yield->check_grinding Yes check_grinding->low_yield Coarse -> Regrind optimize_solvent Optimize Solvent System check_grinding->optimize_solvent Fine optimize_solvent->low_yield Suboptimal -> Re-evaluate optimize_conditions Optimize Time/Temperature optimize_solvent->optimize_conditions Optimized optimize_conditions->low_yield Suboptimal -> Re-evaluate check_ph Verify pH in Purification optimize_conditions->check_ph Optimized check_ph->low_yield Incorrect -> Adjust pre_extract Consider Pre-extraction check_ph->pre_extract Correct pre_extract->low_yield High Impurities -> Implement

Caption: Logical troubleshooting flow for low extraction yield.

References

Technical Support Center: Overcoming Poor Solubility of Carmichaenine A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of Carmichaenine A.

Frequently Asked Questions (FAQs)

Q1: I am observing very low solubility of this compound in my aqueous buffer (e.g., PBS, pH 7.4). Is this expected?

A1: Yes, it is common for complex natural products like this compound, which is a diterpenoid alkaloid, to exhibit poor solubility in aqueous buffers. This is often due to a combination of factors including a rigid, high molecular weight structure and the presence of lipophilic functional groups.[1] The molecular structure of many alkaloids contributes to their low water solubility.

Q2: What are the initial steps I should take to try and dissolve this compound?

A2: Before exploring more complex formulation strategies, you can attempt the following initial steps:

  • Sonication: This can help to break down aggregates and increase the surface area of the compound exposed to the solvent.[2]

  • Gentle Heating: A slight increase in temperature can sometimes improve solubility. However, be cautious as excessive heat may degrade the compound. Monitor for any changes in color or the appearance of precipitates upon cooling.

  • pH Adjustment: Since this compound is an alkaloid, its solubility is likely pH-dependent. Alkaloids are basic and tend to be more soluble in acidic solutions where they can be protonated to form more soluble salts.[3] Experiment with buffers of different pH values to determine the optimal pH for solubilization.

Q3: Can I use organic co-solvents to dissolve this compound?

A3: Yes, using a water-miscible organic co-solvent is a common and effective strategy.[4][5] Co-solvents work by reducing the polarity of the aqueous buffer, which can better solvate lipophilic compounds.[4][5]

  • Recommended Co-solvents: Dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and polyethylene (B3416737) glycol (PEG) are frequently used.

  • Important Consideration: Start by dissolving this compound in a small amount of the organic co-solvent first, and then slowly add the aqueous buffer to the desired final concentration. Be mindful of the final concentration of the co-solvent in your experiment, as it may affect your biological system. It is crucial to have a vehicle control in your experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered when trying to solubilize this compound.

Problem Possible Cause Troubleshooting Steps
This compound precipitates out of solution after adding the aqueous buffer to the organic co-solvent stock. The final concentration of the co-solvent is too low to maintain solubility.1. Increase the percentage of the co-solvent in the final solution. 2. Try a different co-solvent. 3. Prepare a more concentrated stock solution in the organic solvent and use a smaller volume to add to the aqueous buffer.
The solution is cloudy or contains visible particles even after sonication and pH adjustment. The compound has extremely low aqueous solubility, or it may have degraded.1. Consider more advanced solubilization techniques such as the use of surfactants or cyclodextrins. 2. Analyze the compound's purity and integrity (e.g., by HPLC) to check for degradation.
The chosen solubilization method is interfering with my downstream biological assay. The excipients (co-solvents, surfactants, etc.) are causing toxicity or other off-target effects.1. Run a vehicle control (all components of the formulation without this compound) to assess the effect of the excipients alone. 2. Reduce the concentration of the excipients to the lowest effective level. 3. Explore alternative, more biocompatible formulation strategies like lipid-based formulations or nanosuspensions.[6][7]

Advanced Solubilization Strategies

If basic methods are insufficient, consider these advanced formulation approaches.

Summary of Advanced Solubilization Techniques
Technique Principle Advantages Considerations
Use of Surfactants Surfactants form micelles that encapsulate the poorly soluble drug, increasing its apparent solubility in water.[3]Effective at low concentrations; a wide variety of surfactants are available.Can be toxic to cells; may interfere with certain assays.
Complexation with Cyclodextrins Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate this compound, forming an inclusion complex that is more water-soluble.[7]Generally low toxicity; can improve stability.Saturation of the complex can limit the maximum achievable concentration.
Solid Dispersions The drug is dispersed in a solid, water-soluble carrier matrix at a molecular level.[6][8]Can significantly increase dissolution rate and bioavailability.[8]Manufacturing can be complex; potential for the drug to recrystallize over time.
Nanosuspensions The particle size of the drug is reduced to the nanometer range, which increases the surface area and dissolution velocity.[1][9]Applicable to drugs insoluble in both water and oils; can improve bioavailability.[1]Requires specialized equipment for production; potential for particle aggregation.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)
  • Preparation of Stock Solution:

    • Weigh out a precise amount of this compound powder (e.g., 1 mg).

    • Add a minimal volume of 100% DMSO to completely dissolve the powder (e.g., 100 µL to make a 10 mg/mL stock).

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Preparation of Working Solution:

    • Determine the final desired concentration of this compound and the maximum tolerable concentration of DMSO in your experiment (typically ≤ 0.5%).

    • Serially dilute the stock solution in your aqueous buffer. For example, to make a 10 µM working solution from a 10 mg/mL stock (assuming a molecular weight of ~400 g/mol for calculation purposes), you would perform a series of dilutions.

    • Always add the stock solution to the buffer, not the other way around, while vortexing to ensure rapid mixing and prevent precipitation.

Protocol 2: Solubilization using a Surfactant (Tween® 80)
  • Preparation of Surfactant Stock Solution:

    • Prepare a 10% (w/v) stock solution of Tween® 80 in your aqueous buffer.

  • Solubilization of this compound:

    • Prepare a suspension of this compound in the aqueous buffer at a concentration slightly higher than your target final concentration.

    • Add the 10% Tween® 80 stock solution dropwise to the this compound suspension while vortexing.

    • Continue adding the surfactant until the solution becomes clear. The final concentration of Tween® 80 should be kept as low as possible (often in the range of 0.1% to 1%).

    • Sonicate the final solution for 10-15 minutes to ensure homogeneity.

Visual Guides

experimental_workflow cluster_start Initial Assessment cluster_basic Basic Solubilization cluster_advanced Advanced Formulation cluster_end Outcome Poorly Soluble\nthis compound Poorly Soluble This compound pH Adjustment pH Adjustment Poorly Soluble\nthis compound->pH Adjustment Attempt Co-solvents (DMSO, Ethanol) Co-solvents (DMSO, Ethanol) Poorly Soluble\nthis compound->Co-solvents (DMSO, Ethanol) Attempt Sonication / Heating Sonication / Heating Poorly Soluble\nthis compound->Sonication / Heating Attempt Surfactants Surfactants pH Adjustment->Surfactants Failure Soluble this compound\nfor Experimentation Soluble this compound for Experimentation pH Adjustment->Soluble this compound\nfor Experimentation Success Cyclodextrins Cyclodextrins Co-solvents (DMSO, Ethanol)->Cyclodextrins Failure Solid Dispersions Solid Dispersions Co-solvents (DMSO, Ethanol)->Solid Dispersions Failure Co-solvents (DMSO, Ethanol)->Soluble this compound\nfor Experimentation Success Nanosuspensions Nanosuspensions Sonication / Heating->Nanosuspensions Failure Sonication / Heating->Soluble this compound\nfor Experimentation Success Surfactants->Soluble this compound\nfor Experimentation Cyclodextrins->Soluble this compound\nfor Experimentation Nanosuspensions->Soluble this compound\nfor Experimentation Solid Dispersions->Soluble this compound\nfor Experimentation

Caption: A workflow for solubilizing this compound.

Caption: Mechanisms of surfactant and cyclodextrin (B1172386) solubilization.

References

Technical Support Center: Reverse-Phase HPLC Analysis of Carmichaenine A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing with Carmichaenine A in reverse-phase High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide: this compound Peak Tailing

Q1: Why is my this compound peak tailing in my reverse-phase HPLC chromatogram?

Peak tailing for this compound, an alkaloid and therefore a basic compound, is a common issue in reverse-phase HPLC. It is often a result of unwanted secondary interactions between the analyte and the stationary phase. The primary causes include:

  • Silanol (B1196071) Interactions: Silica-based C18 columns have residual acidic silanol groups (Si-OH) on their surface. At a mobile phase pH above 3, these groups can become ionized (Si-O-) and interact electrostatically with the protonated basic this compound molecules. This secondary retention mechanism causes the peaks to tail.[1][2][3]

  • Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound, both ionized and non-ionized forms of the molecule will exist. This can lead to peak broadening and tailing.[1][4]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion and tailing.[1]

  • Column Degradation: Over time, the stationary phase can degrade, or voids can form in the column packing, resulting in poor peak shape.[1]

  • Extra-Column Effects: Issues such as long or wide-diameter tubing, or poorly made connections can increase dead volume and contribute to peak tailing.[1][4]

Q2: How can I systematically troubleshoot and resolve the peak tailing of this compound?

A systematic approach is crucial for identifying and resolving the cause of peak tailing. The following workflow can guide your troubleshooting efforts.

TroubleshootingWorkflow start Peak Tailing Observed for This compound check_overload Step 1: Check for Column Overload start->check_overload dilute_sample Dilute sample 10-fold and re-inject check_overload->dilute_sample overload_yes Peak shape improves? YES dilute_sample->overload_yes overload_no NO dilute_sample->overload_no solution_overload Solution: Reduce sample concentration or injection volume overload_yes->solution_overload check_mobile_phase Step 2: Evaluate Mobile Phase pH overload_no->check_mobile_phase adjust_ph Adjust mobile phase pH (e.g., to pH < 3 or > 8) check_mobile_phase->adjust_ph ph_yes Peak shape improves? YES adjust_ph->ph_yes ph_no NO adjust_ph->ph_no solution_ph Solution: Operate at a pH away from the pKa of this compound ph_yes->solution_ph check_column Step 3: Assess Column Condition ph_no->check_column use_new_column Use a new or known good column check_column->use_new_column column_yes Peak shape improves? YES use_new_column->column_yes column_no NO use_new_column->column_no solution_column Solution: Replace the column. Consider a column with end-capping or a different stationary phase. column_yes->solution_column check_system Step 4: Inspect Extra-Column Volume column_no->check_system solution_system Solution: Use shorter, narrower ID tubing and check fittings. check_system->solution_system

Caption: Troubleshooting workflow for this compound peak tailing.

Frequently Asked Questions (FAQs)

Q3: What is an acceptable peak tailing factor?

A perfectly symmetrical, or Gaussian, peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. For most applications, a tailing factor between 0.9 and 1.2 is considered acceptable. However, for quantitative analysis, a value as close to 1.0 as possible is desired.

Q4: How does mobile phase pH specifically affect the peak shape of this compound?

Since this compound is a basic alkaloid, the mobile phase pH plays a critical role in its interaction with the silica-based stationary phase.

G cluster_0 Low pH (e.g., < 3) cluster_1 Mid pH (e.g., 3-7) a Silanol Groups (Si-OH) Protonated (Neutral) b This compound (R-NH3+) Protonated (Positive Charge) a->b No electrostatic attraction c Result: Minimal secondary interaction. Good peak shape. b->c d Silanol Groups (Si-O-) Ionized (Negative Charge) e This compound (R-NH3+) Protonated (Positive Charge) d->e Strong electrostatic attraction f Result: Strong secondary interaction. Peak tailing. e->f

Caption: Effect of mobile phase pH on silanol interactions.

At low pH (e.g., below 3), the silanol groups are protonated and neutral, minimizing their electrostatic interaction with the protonated basic analyte, leading to better peak symmetry. At mid-range pH, the silanol groups are ionized and negatively charged, leading to strong secondary interactions and peak tailing.

Q5: What are some recommended mobile phase additives to improve the peak shape of this compound?

Mobile phase additives can be used to mask the residual silanol groups and improve peak shape.

  • Acidic Modifiers: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase to lower the pH is a common strategy.

  • Basic Modifiers/Buffers: For analysis at a higher pH, buffers such as ammonium (B1175870) bicarbonate or ammonium formate (B1220265) can be effective. Some methods for related Aconitum alkaloids have successfully used ammonium bicarbonate at a pH of 9.5.[5]

  • Competing Bases: A small concentration of a competing base, such as triethylamine (B128534) (TEA), can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with this compound.

Quantitative Data Summary

The following table summarizes typical HPLC conditions used for the analysis of Aconitum alkaloids, which can be a good starting point for optimizing the analysis of this compound.

ParameterCondition 1Condition 2Condition 3
Column C18Phenomenex Luna C18C18
Mobile Phase A Ammonium bicarbonate buffer0.03 mol/mL Ammonium bicarbonate (pH 9.5)TEA buffer (pH 3.0; 25 mM)
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile/THF
Elution GradientGradientGradient
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection 240 nmNot specified238 nm
Reference [6][5][7]

Experimental Protocol: Reverse-Phase HPLC Analysis of this compound

This protocol provides a general procedure for the analysis of this compound using reverse-phase HPLC. Optimization may be required based on your specific sample and instrumentation.

1. Materials and Reagents

  • This compound standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Ammonium bicarbonate or formic acid

  • Methanol (B129727) (for sample preparation)

  • 0.22 µm syringe filters

2. Instrumentation

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

3. Mobile Phase Preparation (Example with Acidic Modifier)

  • Mobile Phase A (Aqueous): Prepare 0.1% (v/v) formic acid in water. Filter through a 0.22 µm membrane and degas.

  • Mobile Phase B (Organic): HPLC grade acetonitrile.

4. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the initial mobile phase composition as the diluent.

  • Sample Preparation: Extract the sample containing this compound with a suitable solvent. The final extract should be dissolved in the initial mobile phase composition and filtered through a 0.22 µm syringe filter prior to injection.

5. Chromatographic Conditions

  • Column: C18 (4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient elution may be necessary. An example gradient is:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Based on the UV spectrum of this compound (a starting point could be around 230-240 nm, typical for related alkaloids).

6. System Suitability

  • Inject a working standard solution five times.

  • The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

  • The tailing factor for the this compound peak should be within the acceptable range (ideally ≤ 1.2).

7. Analysis

  • Inject the prepared standard and sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve generated from the working standard solutions.

References

How to prevent degradation of Carmichaenine A during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Carmichaenine A during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: The degradation of this compound, an aconitine-type diterpenoid alkaloid, is primarily caused by hydrolysis and, to a lesser extent, pyrolysis. Hydrolysis of the ester bonds is a significant issue, particularly in neutral to alkaline conditions, leading to the formation of less potent or inactive derivatives.[1][2] High temperatures can accelerate both hydrolysis and pyrolysis.[3][4]

Q2: What are the ideal storage conditions for solid this compound?

A2: To minimize degradation, solid this compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, refrigeration at 4°C or freezing at -20°C is highly recommended to significantly slow down potential degradation processes.[5]

Q3: How should I prepare and store this compound solutions?

A3: It is recommended to prepare stock solutions of this compound in a high-purity solvent such as acetonitrile (B52724).[6] Some aconitine-type alkaloids have shown instability in methanol.[6] For short-term use, solutions can be stored at 4°C in the dark. For long-term storage, it is best to store aliquots of the solution at -20°C to prevent repeated freeze-thaw cycles.

Q4: I see unexpected peaks in my HPLC/LC-MS analysis of a stored this compound sample. What could they be?

A4: Unexpected peaks are likely degradation products. For aconitine-type alkaloids like this compound, these are typically hydrolysis products where the ester groups have been cleaved. For example, a diester alkaloid can hydrolyze to a monoester alkaloid and then to an amino-alcohol derivative.[1][2]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Loss of Potency/Activity in Experiments Degradation of this compound due to improper storage.1. Verify the storage conditions of your stock material and solutions (temperature, light exposure).2. Perform an analytical check (e.g., HPLC) of your current stock to assess its purity.3. If degradation is confirmed, procure a fresh batch of this compound and store it under the recommended conditions.4. Always prepare fresh working solutions from a properly stored stock solution for critical experiments.
Inconsistent Experimental Results Partial degradation of this compound leading to variable concentrations of the active compound.1. Aliquot your stock solution upon preparation to avoid repeated warming and cooling of the entire batch.2. Ensure your experimental buffer is not alkaline, as this can accelerate hydrolysis.[7]3. Run a stability check of this compound in your experimental buffer over the time course of your experiment.
Appearance of New Peaks in Chromatogram Chemical degradation of this compound.1. The primary degradation pathway is hydrolysis. New peaks could correspond to monoester and amino-alcohol derivatives.2. Conduct a forced degradation study (see experimental protocols below) to intentionally generate degradation products and confirm their retention times relative to the parent compound.[8][9]

Quantitative Data on Stability

The stability of aconitine-type alkaloids is highly dependent on temperature. The following table, based on data for aconitine (B1665448), illustrates the importance of proper storage temperature.

Storage TemperatureObservation over 30 daysImplication for this compound
+20°C (Room Temp) Significant degradation observed.Unsuitable for storage.
+4°C (Refrigerated) Appreciable stability in some sample types.Suitable for short to medium-term storage.
-20°C (Frozen) No appreciable degradation observed.Recommended for long-term storage.

Data extrapolated from stability studies on aconitine.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[9]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid this compound in an oven at 100°C for 48 hours. Dissolve in acetonitrile for analysis.

  • Photodegradation: Expose a 100 µg/mL solution of this compound in acetonitrile to a photostability chamber (ICH Q1B conditions) for a specified duration.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC or LC-MS/MS method (see Protocol 2).

  • Compare the chromatograms to identify new peaks corresponding to degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for an HPLC method capable of separating this compound from its degradation products.[7][8]

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and a buffer (e.g., 10 mM ammonium (B1175870) acetate, pH adjusted). The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 230-240 nm) or Mass Spectrometry (MS) for more sensitive and specific detection.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is suitable for stability testing.

Visualizations

This compound (Diester Alkaloid) This compound (Diester Alkaloid) Benzoyl-Carmichaenine (Monoester Alkaloid) Benzoyl-Carmichaenine (Monoester Alkaloid) This compound (Diester Alkaloid)->Benzoyl-Carmichaenine (Monoester Alkaloid) Hydrolysis (Loss of Acetyl Group) Carmichaenine Amino-Alcohol Carmichaenine Amino-Alcohol Benzoyl-Carmichaenine (Monoester Alkaloid)->Carmichaenine Amino-Alcohol Hydrolysis (Loss of Benzoyl Group)

Caption: Primary hydrolysis pathway of a typical diester-diterpenoid alkaloid.

cluster_0 Preparation cluster_1 Analysis cluster_2 Method Validation Prepare Stock Solution Prepare Stock Solution Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) Prepare Stock Solution->Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) HPLC/LC-MS Analysis HPLC/LC-MS Analysis Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo)->HPLC/LC-MS Analysis Identify Degradation Products Identify Degradation Products HPLC/LC-MS Analysis->Identify Degradation Products Validate Stability-Indicating Method Validate Stability-Indicating Method Identify Degradation Products->Validate Stability-Indicating Method r_node r_node q_node q_node start Inconsistent Results or New HPLC Peaks? check_storage Were samples stored at -20°C and protected from light? start->check_storage check_storage->q_node No Improper Storage Likely Cause. Review storage protocols. check_ph Is the experimental buffer alkaline (pH > 7)? check_storage->check_ph Yes check_ph->q_node Yes Alkaline hydrolysis likely. Adjust buffer pH if possible. run_hplc Analyze current stock by HPLC check_ph->run_hplc No run_hplc->r_node Purity >98% Degradation is minimal. Investigate other experimental variables. run_hplc->q_node Purity <98% Significant degradation. Use a fresh batch of this compound.

References

Minimizing batch-to-batch variability in Carmichaenine A bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability in bioassays involving Carmichaenine A, an aconitine-type C19-diterpenoid alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in cell-based bioassays?

A1: Batch-to-batch variability in cell-based assays can stem from multiple factors. These are broadly categorized as biological, technical, and environmental. Biological sources include inconsistencies in cell lines (e.g., passage number, cell density), and lot-to-lot variations in reagents like serum and antibodies. Technical variability arises from pipetting inaccuracies, timing discrepancies during incubations, and instrument calibration drift.[1][2] Environmental factors such as fluctuations in temperature, humidity, and CO2 levels within incubators can also significantly impact assay performance.[3]

Q2: How can I control for variability when using a new lot of fetal bovine serum (FBS)?

A2: When introducing a new lot of FBS, it is crucial to perform a qualification study. This involves culturing your cells in both the new and old lots of serum side-by-side and comparing key cellular responses, such as proliferation rate and morphology. For your specific this compound bioassay, you should also test the dose-response to a known control compound in both serum lots to ensure that the assay window (the difference between positive and negative controls) and compound potency are not significantly altered.

Q3: What are "edge effects" in microplates, and how can I mitigate them?

A3: Edge effects refer to the phenomenon where wells on the perimeter of a microplate behave differently than the interior wells, often due to more rapid evaporation of media and temperature gradients. To mitigate this, it is recommended to not use the outer wells for experimental samples. Instead, these wells can be filled with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

Q4: How do I choose the appropriate cell type for a this compound bioassay?

A4: The choice of cell line is critical and depends on the biological question you are asking.[4] Since this compound is an aconitine-type alkaloid, you might consider cell lines relevant to neurological or cardiovascular systems, as these are common targets for this class of compounds. It is important to use cell lines that are well-characterized and express the necessary factors and signaling intermediates for your proposed mechanism of action.[4] Cancer cell lines may be easier to use, but primary cells might provide a more accurate representation of the in vivo situation, albeit with potentially higher background noise.[4]

Q5: What initial steps should I take to validate a new bioassay for this compound?

A5: Assay validation for a new compound like this compound should begin with establishing the assay's robustness. This includes assessing the tolerance of the assay to the solvent used to dissolve the compound (typically DMSO), determining the optimal cell seeding density, and defining the appropriate incubation times.[5] A crucial step is to perform a plate uniformity study over several days to assess the consistency and separation of signals.[5]

Troubleshooting Guides

Issue 1: High Variability in IC50/EC50 Values Between Batches

This guide addresses significant shifts in the calculated potency of this compound across different experimental runs.

Potential Cause Recommended Action
Cell Passage Number Maintain a consistent and narrow range of cell passage numbers for all experiments. Create a cell bank of a single, validated passage number to ensure a consistent starting population.
Reagent Lot Variation Qualify new lots of critical reagents (e.g., FBS, antibodies, detection substrates) by running them in parallel with the previous lot and comparing results with a reference compound.
Inconsistent Incubation Times Use a calibrated timer for all incubation steps. For high-throughput screens, automate liquid handling and timing to ensure consistency across all plates.[6]
This compound Stock Solution Degradation Prepare fresh stock solutions of this compound regularly. Store aliquots at -80°C to minimize freeze-thaw cycles. Perform a quality control check on the stock solution if variability persists.
Issue 2: Inconsistent Assay Window (Signal-to-Background)

This guide helps troubleshoot a fluctuating dynamic range between positive and negative controls.

Potential Cause Recommended Action
Cell Health and Viability Regularly monitor cell health and viability using a method like trypan blue exclusion. Ensure cells are seeded at an optimal density and are in the logarithmic growth phase.
Reagent Stability Some detection reagents are light-sensitive or have a short half-life once prepared. Prepare these reagents fresh for each experiment and protect them from light. Check the manufacturer's recommendations for storage and handling.[5]
Sub-optimal Reagent Concentration Re-optimize the concentration of critical reagents, such as detection antibodies or enzyme substrates, to ensure they are not rate-limiting.
Instrument Settings Verify that the plate reader settings (e.g., gain, excitation/emission wavelengths) are consistent for every run. Perform regular calibration and maintenance of the instrument.

Experimental Protocols

Protocol 1: General Cell-Based Cytotoxicity Assay (e.g., MTT Assay)
  • Cell Seeding: Plate cells in a 96-well microplate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control (e.g., DMSO) and positive control (e.g., a known cytotoxic agent) wells.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture & Passaging reagent_prep Reagent & Compound Prep cell_seeding Cell Seeding in Microplate compound_add Add this compound & Controls cell_seeding->compound_add 24h Adhesion incubation Incubation compound_add->incubation Treatment detection Add Detection Reagent incubation->detection Endpoint read_plate Read Plate detection->read_plate data_norm Data Normalization read_plate->data_norm dose_response Dose-Response Analysis data_norm->dose_response ic50 Determine IC50 dose_response->ic50

Caption: A typical experimental workflow for a cell-based bioassay.

Troubleshooting_Variability cluster_reagent Reagent Issues cluster_cell Cellular Issues cluster_process Process Issues start High Batch-to-Batch Variability Observed reagent_lot New Reagent Lot? start->reagent_lot passage High Passage #? start->passage timing Inconsistent Timing? start->timing reagent_qual Qualify New Lot vs. Old Lot reagent_lot->reagent_qual Yes reagent_prep Inconsistent Prep? reagent_lot->reagent_prep No sop_prep Standardize Reagent Preparation SOP reagent_prep->sop_prep Yes cell_bank Thaw Low Passage Cells from Bank passage->cell_bank Yes viability Low Cell Viability? passage->viability No culture_check Check Culture Conditions (Density, Contamination) viability->culture_check Yes automate Use Timers or Automation timing->automate Yes pipetting Pipetting Errors? timing->pipetting No calibrate Calibrate Pipettes & Use Automation pipetting->calibrate Yes

Caption: A troubleshooting flowchart for high batch-to-batch variability.

Signaling_Pathway carmichaenine This compound receptor Hypothetical Target (e.g., GPCR, Ion Channel) carmichaenine->receptor g_protein G-Protein Activation receptor->g_protein second_messenger Second Messenger (e.g., cAMP, Ca2+) g_protein->second_messenger kinase_cascade Kinase Cascade (e.g., MAPK) second_messenger->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor cellular_response Cellular Response (e.g., Apoptosis, Proliferation) transcription_factor->cellular_response

References

Addressing off-target effects of Carmichaenine A in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of Carmichaenine A in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known class of biological activity?

This compound is an aconitine-type C19-diterpenoid alkaloid.[1] Diterpenoid alkaloids are known for a wide range of biological activities, including cytotoxic effects against cancer cells and neuropharmacological properties.[2][3]

Q2: What are "off-target" effects and why are they a concern when using this compound?

Off-target effects occur when a compound like this compound interacts with cellular components other than its intended biological target, leading to unintended physiological or toxicological outcomes. These effects are a significant concern as they can lead to misinterpretation of experimental results and potential toxicity. Alkaloids, in general, can be toxic to humans, with effects dependent on dosage and exposure time.[4]

Q3: What are the potential off-target mechanisms for diterpenoid alkaloids like this compound?

Based on the known activities of similar diterpenoid alkaloids, potential off-target effects of this compound could involve modulation of:

  • Voltage-gated sodium channels: Aconitine, a related alkaloid, prevents the normal closing of sodium channels.[2]

  • Nicotinic acetylcholine (B1216132) receptors (nAChRs): Some diterpenoid alkaloids show a strong affinity for nAChR binding sites.[3]

  • Other ion channels or receptors: The complex structure of diterpenoid alkaloids allows for potential interactions with various cellular targets.

Q4: How can I determine if the observed cellular phenotype is a true on-target effect of this compound?

Validating that an observed phenotype is a direct result of modulating the intended target is crucial. This can be achieved through a combination of approaches outlined in the troubleshooting guides below, such as dose-response analysis, use of structurally unrelated inhibitors targeting the same pathway, and genetic knockdown of the proposed target.

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Toxicity at Low Concentrations

If you observe significant cytotoxicity at concentrations expected to be specific for the on-target effect, it may be due to off-target toxicity.

Troubleshooting Workflow for Unexpected Toxicity

A Unexpected Cytotoxicity Observed B Perform Dose-Response Cytotoxicity Assay (e.g., MTT, LDH assay) A->B C Determine CC50 (Cytotoxic Concentration 50%) B->C D Compare CC50 with EC50/IC50 for On-Target Effect C->D E Is CC50 >> EC50/IC50? D->E F Yes: Likely On-Target Effect at Working Concentration E->F G No: Potential Off-Target Toxicity. Proceed with Mitigation Strategies. E->G

Caption: Workflow to assess unexpected cytotoxicity.

Experimental Protocol: Dose-Response Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell type and experimental goals.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log concentration of this compound to determine the CC50 value.

Data Presentation: Cytotoxicity and On-Target Activity

CompoundOn-Target IC50 (µM)Cytotoxicity CC50 (µM)Therapeutic Index (CC50/IC50)
This compoundUser's DataUser's DataUser's Data
Control CompoundUser's DataUser's DataUser's Data
Issue 2: Inconsistent Results with Other Known Modulators of the Target Pathway

If this compound produces a different phenotype compared to other compounds known to act on the same target, this could indicate off-target effects.

Troubleshooting Workflow for Inconsistent Phenotypes

A Phenotype with this compound is Inconsistent with Other Inhibitors B Validate with a Structurally Unrelated Inhibitor for the Same Target A->B C Perform Genetic Knockdown (siRNA/shRNA) of the Putative Target A->C D Does the Phenotype Match? B->D C->D E Yes: Original Inconsistency May Be Due to Different Binding Kinetics or Potency D->E F No: Observed Phenotype is Likely an Off-Target Effect of this compound D->F

Caption: Workflow for addressing inconsistent phenotypes.

Experimental Protocol: Target Validation with siRNA

  • siRNA Design and Synthesis: Design and synthesize at least two independent siRNAs targeting the putative gene of interest. A non-targeting scrambled siRNA should be used as a negative control.

  • Transfection: Transfect the cells with the siRNAs using a suitable transfection reagent according to the manufacturer's protocol.

  • Target Knockdown Confirmation: After 48-72 hours, harvest a subset of the cells to confirm target gene knockdown by RT-qPCR or Western blotting.

  • Phenotypic Assay: Treat the remaining transfected cells with this compound or a vehicle control and perform the relevant phenotypic assay.

  • Data Analysis: Compare the phenotype in the target-knockdown cells to that observed with this compound treatment in control cells.

Data Presentation: Phenotypic Comparison

ConditionPhenotypic Readout (e.g., % Apoptosis)
Vehicle ControlUser's Data
This compoundUser's Data
Unrelated InhibitorUser's Data
Scrambled siRNA + VehicleUser's Data
Scrambled siRNA + this compoundUser's Data
Target siRNA + VehicleUser's Data

Potential Signaling Pathways Affected by Off-Target Effects

Given that diterpenoid alkaloids can interact with ion channels and receptors, off-target effects of this compound might involve the modulation of common signaling pathways.

Potential Off-Target Signaling Pathway: GPCR-Mediated Calcium Signaling

Many receptors that diterpenoid alkaloids could potentially interact with are G-protein coupled receptors (GPCRs) that signal through changes in intracellular calcium.

cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR Off-Target GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca2+ Store IP3->Ca_ER Opens Channel PKC PKC DAG->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Ca_cyto [Ca2+]i Ca_ER->Ca_cyto Release Ca_cyto->Downstream CarmichaenineA This compound CarmichaenineA->GPCR Unintended Binding

Caption: Potential off-target GPCR signaling by this compound.

Experimental Protocol: Measuring Intracellular Calcium Flux

  • Cell Preparation: Plate cells in a black, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Baseline Reading: Measure the baseline fluorescence using a fluorescence plate reader equipped with an injector.

  • Compound Injection: Inject this compound at the desired concentration and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Plot the change in fluorescence intensity over time to visualize the calcium flux. Compare the response to known agonists and antagonists of relevant GPCRs.

References

Technical Support Center: Strategies to Reduce the Toxicity of Carmichaeline A in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is primarily based on research conducted on Aconitum alkaloids, particularly aconitine (B1665448), as specific data on Carmichaeline A is limited. Researchers should use this information as a guide and adapt protocols for their specific experimental needs, always prioritizing animal welfare and adhering to institutional guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to reduce the toxicity of Carmichaeline A in animal models?

A1: The main strategies for reducing the toxicity of Carmichaeline A and other Aconitum alkaloids fall into two categories: pre-administration processing and co-administration with other substances.[1][2][3]

  • Processing Methods: Traditional methods such as boiling, steaming, or soaking the plant material can hydrolyze the highly toxic diester-diterpenoid alkaloids (like Carmichaeline A) into less toxic monoester-diterpenoid alkaloids.[4]

  • Herbal Combinations: Co-administration with certain herbs, such as Glycyrrhizae radix et rhizoma (licorice root), has been shown to reduce the cardiotoxicity of Aconitum alkaloids.[5] The combination can synergistically increase the therapeutic effects while mitigating toxicity.[5]

Q2: What is the mechanism of Carmichaeline A toxicity?

A2: The toxicity of Carmichaeline A, similar to other Aconitum alkaloids, is primarily attributed to its effects on the cardiovascular and nervous systems.[6][7] These alkaloids are potent neurotoxins and cardiotoxins that act on voltage-sensitive sodium channels in excitable tissues like the myocardium and neurons.[7] This leads to a persistent activation of these channels, causing arrhythmias, and in severe cases, cardiac arrest.[4][8] The cardiotoxicity is also linked to the dysregulation of the calcium signaling pathway.[5]

Q3: Are there known antidotes for Carmichaeline A poisoning?

A3: There is no specific antidote for Carmichaeline A or aconitine poisoning.[7] Treatment is mainly supportive and focuses on managing the symptoms.[7] In a clinical setting, this may include the use of antiarrhythmic drugs such as lidocaine, amiodarone, and flecainide.[7] In experimental settings, tetrodotoxin (B1210768) has shown an antagonistic effect on aconitine toxicity, likely due to their opposing effects on excitable membranes.[1]

Q4: How does processing affect the therapeutic efficacy of Aconitum alkaloids?

A4: Processing is a delicate balance between reducing toxicity and preserving therapeutic activity. While processing reduces the concentration of highly toxic alkaloids, it can also decrease the desired pharmacological effects if not done correctly.[9] However, some processed products have been shown to possess significant analgesic effects with a larger therapeutic window.[9]

Q5: What are the typical clinical signs of Carmichaeline A toxicity in animal models?

A5: Animals poisoned with Aconitum alkaloids typically exhibit symptoms such as salivation, vomiting, diarrhea, difficulty breathing, sensory paralysis, and convulsions.[6][10] The ultimate cause of death is often cardiopulmonary failure.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High mortality rate in animal models even with processed Carmichaeline A. Inadequate processing leading to residual high toxicity. Incorrect dosage calculation. High sensitivity of the animal strain.Ensure processing methods (e.g., boiling time, temperature) are sufficient to hydrolyze the toxic alkaloids. Re-evaluate and confirm the LD50 of your specific processed extract. Consider using a more resistant animal strain if appropriate.
Inconsistent results in toxicity studies. Variation in the concentration of Carmichaeline A in the plant material. Differences in animal age, weight, or sex. Inconsistent administration technique.Use a standardized extract with a known concentration of Carmichaeline A, verified by methods like HPLC.[11] Ensure uniformity in the animal population used for the study. Standardize the administration route and technique (e.g., oral gavage, intraperitoneal injection).
Animals show signs of severe pain or distress. The inherent neurotoxic effects of Aconitum alkaloids.Refine the experimental protocol to include more frequent monitoring and establish clear humane endpoints. Consider co-administration with an analgesic that does not interfere with the study's objectives, following ethical guidelines.
Difficulty in establishing a therapeutic window. The narrow therapeutic index of Aconitum alkaloids.Perform a thorough dose-response study to carefully determine the effective dose and the toxic dose.[12] Start with very low doses and escalate slowly. Consider using processed products, which may have a wider therapeutic range.[9]

Quantitative Data on Toxicity Reduction

The following tables summarize the available quantitative data on the toxicity of aconitine, which can be used as an estimate for Carmichaeline A.

Table 1: LD50 of Aconitine in Mice and Rats [1][4][13]

Animal ModelAdministration RouteLD50 (mg/kg)
MiceOral1.8
MiceIntravenous0.100
MiceIntraperitoneal0.270
MiceSubcutaneous0.270
RatsIntravenous0.064
RatsIntraperitoneal0.250

Table 2: Effect of Processing on Aconitine Toxicity [4]

Compound TypeRelative Toxicity (Compared to Diester Diterpenoid Alkaloids)
Diester Diterpenoid Alkaloids (e.g., Aconitine, Carmichaeline A)High
Monoester Diterpenoid Alkaloids (Hydrolyzed products)Low (Toxicity is approximately 1/38th of the original compound when administered intravenously in mice)

Experimental Protocols

Protocol: Acute Oral Toxicity Assessment in Rats (Adapted from OECD Guideline 420)[14][15][16]

This protocol provides a general framework for assessing the acute oral toxicity of a substance. It should be adapted based on the specific characteristics of Carmichaeline A and the processed extracts.

1. Animals:

  • Species: Sprague-Dawley rats.

  • Age: 8-12 weeks old.

  • Weight: 200-300g.

  • Sex: Use both males and females (5 per group).

  • Acclimatization: Acclimatize animals for at least 5 days before the experiment.

2. Housing and Feeding:

  • House animals in standard cages with a 12-hour light/dark cycle.

  • Provide standard laboratory chow and water ad libitum.

3. Test Substance Preparation:

  • Prepare the Carmichaeline A extract (raw or processed) in a suitable vehicle (e.g., distilled water, saline with 0.5% Tween 80).

  • The concentration should be prepared such that the required dose can be administered in a volume of 1-2 ml per 100g of body weight.

4. Administration of the Test Substance:

  • Fast the animals overnight before dosing.

  • Administer the substance by oral gavage.

  • Start with a sighting study using a single animal at a specific dose level to determine the starting dose for the main study.

  • For the main study, use at least 3 dose levels, with the aim of identifying a dose that causes mortality and a dose that does not.

5. Observation:

  • Observe animals continuously for the first 30 minutes after dosing, then periodically for the first 24 hours, with special attention during the first 4 hours.

  • Continue daily observations for 14 days.

  • Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

  • Record body weight before dosing and weekly thereafter.

  • Note the time of death if it occurs.

6. Necropsy:

  • At the end of the 14-day observation period, euthanize all surviving animals.

  • Perform a gross necropsy on all animals (those that died during the study and those euthanized at the end).

  • Examine all major organs for any pathological changes.

7. Data Analysis:

  • Calculate the LD50 value using appropriate statistical methods (e.g., Probit analysis).

Visualizations

Signaling Pathway of Aconitine-Induced Cardiotoxicity

G Aconitine-Induced Cardiotoxicity Signaling Pathway Aconitine Aconitine / Carmichaeline A VSSC Voltage-Sensitive Sodium Channels Aconitine->VSSC Persistent Activation Ca_influx Increased Intracellular Ca2+ VSSC->Ca_influx Increased Na+ influx leads to Ca2+ overload Mitochondria Mitochondrial Dysfunction Ca_influx->Mitochondria Arrhythmia Arrhythmia Ca_influx->Arrhythmia Apoptosis Cell Apoptosis Mitochondria->Apoptosis Release of pro-apoptotic factors Apoptosis->Arrhythmia

Caption: Aconitine-induced cardiotoxicity pathway.

Experimental Workflow for Evaluating Toxicity Reduction Strategies

G Experimental Workflow for Toxicity Reduction cluster_preparation Preparation cluster_animal_study Animal Study cluster_assessment Assessment Raw Raw Aconitum Material Processed Processed Aconitum Material Raw->Processed Boiling, Steaming, etc. Group2 Group 2: Raw Extract Raw->Group2 Group4 Group 4: Raw Extract + Herbal Combination Raw->Group4 Group3 Group 3: Processed Extract Processed->Group3 Group1 Group 1: Vehicle Control Toxicity Toxicity Assessment (LD50, Clinical Signs) Group1->Toxicity Group2->Toxicity Group3->Toxicity Group4->Toxicity Biochem Biochemical Analysis Toxicity->Biochem Histo Histopathology Toxicity->Histo

Caption: Workflow for assessing toxicity reduction.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Aconitine Alkaloids, with Reference to Carmichaenine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity of several prominent aconitine (B1665448) alkaloids, a class of C19-diterpenoid compounds known for their potent physiological effects. While this guide focuses on well-characterized alkaloids such as Aconitine, Mesaconitine, and Hypaconitine, it also addresses the emerging compound, Carmichaenine A.

Executive Summary:

Aconitine alkaloids, primarily isolated from the Aconitum species, exhibit a range of biological activities, most notably cardiotoxicity and neurotoxicity, which also form the basis for their traditional medicinal uses in analgesia and anti-inflammatory applications. The primary mechanism of action for many of these alkaloids is the modulation of voltage-gated sodium channels, leading to a persistent activation and subsequent disruption of cellular function. This guide synthesizes available quantitative data on the bioactivity of these compounds to facilitate a comparative understanding.

It is important to note that while this compound has been identified as an aconitine-type C19-diterpenoid alkaloid from Aconitum carmichaeli, specific quantitative bioactivity data (e.g., IC50, LD50) is not yet available in the public domain. Therefore, this comparison focuses on established aconitine alkaloids, providing a framework for the future evaluation of this compound's bioactivity.

Comparative Bioactivity of Aconitine Alkaloids

The bioactivity of aconitine alkaloids is multifaceted, with toxicity being a significant characteristic. The following tables summarize key quantitative data for some of the most studied aconitine alkaloids.

Table 1: Acute Toxicity Data (LD50)

The median lethal dose (LD50) is a critical measure of the acute toxicity of a substance. The data below, primarily from studies in mice, highlights the high toxicity of these compounds.

AlkaloidAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
AconitineMiceOral1.8[1]
AconitineMiceIntravenous0.100[2]
AconitineMiceIntraperitoneal0.270[2]
AconitineMiceSubcutaneous0.270[2]
MesaconitineMiceIntravenous0.068[3]
MesaconitineAnimalOral1.9[3]

Note: The toxicity of aconitine alkaloids can be significantly reduced through hydrolysis of the ester groups at C8 and C14.

Table 2: Analgesic Activity

Aconitine alkaloids have been traditionally used for pain relief. The following data from murine models provides a quantitative measure of their analgesic effects.

AlkaloidAssayAnimal ModelDose (mg/kg)Analgesic Effect (% inhibition or latency)Reference
AconitineAcetic Acid-Induced WrithingMice0.368% inhibition[4]
AconitineAcetic Acid-Induced WrithingMice0.976% inhibition[4]
AconitineHot Plate TestMice0.317.12% increase in pain threshold[4]
AconitineHot Plate TestMice0.920.27% increase in pain threshold[4]
Table 3: Anti-inflammatory Activity

The anti-inflammatory properties of aconitine alkaloids are also of significant interest.

AlkaloidAssayModelIC50 or EffectReference
AconitineCarrageenan-induced paw edemaRatsInhibition of swelling[4]
Songorine, Benzoylaconine, AconitineInhibition of cytokine production (IL-6, IL-1β, TNF-α)HFLS-RA cellsSignificant decrease in cytokine levels[5]
Table 4: Cytotoxicity Data (IC50)

The cytotoxic effects of aconitine alkaloids have been evaluated against various cancer cell lines.

AlkaloidCell LineIC50 (µM)Reference
AconitineHCT8 (colon adenocarcinoma)Potent activity reported[6]
AconitineMCF-7 (breast cancer)Potent activity reported[6]
AconitineHepG2 (hepatoblastoma)Potent activity reported[6]

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The primary molecular target for the toxic and some of the pharmacological effects of aconitine-type alkaloids is the voltage-gated sodium channel (VGSC) on the cell membranes of excitable tissues, including neurons and cardiomyocytes.[7] Aconitine and related alkaloids bind to site 2 of the α-subunit of the VGSC, which leads to a persistent activation of the channel by inhibiting its transition to the inactive state.[7] This sustained sodium influx disrupts the normal membrane potential, leading to continuous cell firing and ultimately paralysis of nerve and muscle cells.

G Simplified Signaling Pathway of Aconitine Alkaloids Aconitine Aconitine Alkaloid VGSC Voltage-Gated Sodium Channel (VGSC) Aconitine->VGSC Binds to Site 2 Na_ion Na+ Ion Influx VGSC->Na_ion Persistent Activation Depolarization Persistent Membrane Depolarization Na_ion->Depolarization Cellular_Effect Altered Cellular Excitability (e.g., Arrhythmia, Neurotoxicity) Depolarization->Cellular_Effect

Caption: Simplified signaling pathway of aconitine alkaloids.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the bioactivity of aconitine alkaloids.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x104 cells/mL and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test alkaloid (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G Experimental Workflow for MTT Cytotoxicity Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis a Seed cells in 96-well plate b Incubate for 24h a->b c Add test compound (e.g., this compound) b->c d Incubate for 24-72h c->d e Add MTT reagent d->e f Incubate for 4h e->f g Add solubilizing agent f->g h Measure absorbance g->h i Calculate IC50 h->i

References

Uncharted Territory: The Elusive Structure-Activity Relationship of Carmichaenine A and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, no publicly available data could be found on the structure-activity relationship (SAR) of a compound referred to as "Carmichaenine A" or any of its potential analogs. This suggests that this compound may be a novel, recently discovered, or highly obscure natural product with research yet to be published in accessible databases. Alternatively, the name itself might be a misnomer or a compound with limited scientific investigation into its biological activities and chemical modifications.

Typically, a comparison guide on the structure-activity relationship of a compound and its analogs would provide researchers, scientists, and drug development professionals with a detailed analysis of how specific structural modifications to the parent molecule influence its biological activity. This would involve:

  • Quantitative Data Presentation: A structured table summarizing the biological activity of this compound and its derivatives. This would commonly include metrics such as:

    • IC50/EC50 values: The concentration of the compound required to inhibit or elicit half of the maximal biological response, respectively.

    • Binding affinities (Kd, Ki): Measures of how strongly a compound binds to its biological target.

    • Efficacy and Potency: Parameters describing the maximal effect of a drug and the amount needed to produce an effect of a given magnitude.

  • Detailed Experimental Protocols: A thorough description of the methodologies used to obtain the biological data. This would encompass:

    • Cell-based assays: Protocols for assays like MTT, MTS, or luciferase reporter assays to determine cytotoxicity or pathway activation.

    • Enzyme inhibition assays: Detailed procedures for measuring the inhibition of specific enzymes.

    • In vivo studies: Methodologies for animal studies, including dosing regimens, routes of administration, and endpoints measured.

  • Visualizations of Key Concepts:

    • Chemical Structures: Diagrams illustrating the core scaffold of this compound and the specific modifications made to create its analogs.

    • Signaling Pathways: Visual representations of the molecular pathways believed to be modulated by these compounds.

    • Experimental Workflows: Flowcharts detailing the sequence of experimental steps.

Due to the current lack of information on this compound, it is not possible to provide any of the above components. The scientific community eagerly awaits the initial publication of research on this compound to begin to understand its therapeutic potential and to guide the rational design of more potent and selective analogs.

Researchers interested in this or similar natural products are encouraged to monitor major natural product and medicinal chemistry journals for any forthcoming publications. The discovery of a new chemical entity and the subsequent exploration of its structure-activity relationships are fundamental to the advancement of pharmacology and drug discovery.

Cross-Validation of Anti-Inflammatory Effects of Aconitum Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note on the target compound: Initial searches for "Carmichaenine A" did not yield specific anti-inflammatory studies. The available research points to the broader class of diterpenoid alkaloids from the Aconitum genus, with "Carmichaeline" being a known constituent. Due to the lack of specific data for a compound named "this compound," this guide will utilize data on the Total Alkaloids of Aconitum carmichaelii (AAC) as a representative example to illustrate the anti-inflammatory effects and mechanisms characteristic of this class of compounds. This approach allows for a data-supported comparison across different experimental models as requested.

This guide provides a comparative overview of the anti-inflammatory effects of alkaloids derived from Aconitum carmichaelii, cross-validated in both in vitro and in vivo models. The data presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

Data Presentation: Comparative Efficacy

The anti-inflammatory potential of Aconitum carmichaelii alkaloids has been demonstrated through the modulation of key inflammatory markers. The following tables summarize the quantitative data from representative experimental models.

In Vitro Anti-Inflammatory Activity
Cell ModelInflammatory StimulusKey Inflammatory MarkersExpected Effect of Aconitum Alkaloids
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO)Dose-dependent inhibition
Prostaglandin E2 (PGE2)Dose-dependent inhibition
Tumor Necrosis Factor-alpha (TNF-α)Dose-dependent inhibition
Interleukin-6 (IL-6)Dose-dependent inhibition
Interleukin-1 beta (IL-1β)Dose-dependent inhibition
In Vivo Anti-Inflammatory Activity: DSS-Induced Colitis Model

The efficacy of the total alkaloids of Aconitum carmichaelii (AAC) has been evaluated in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced ulcerative colitis mouse model, a well-established model for intestinal inflammation.[1]

Animal ModelTreatment GroupsDosageKey Efficacy ParametersResults
C57BL/6J MiceDSS Model-Body Weight ChangeSignificant Decrease
Disease Activity Index (DAI)Significant Increase
Colon LengthSignificant Shortening
Spleen WeightSignificant Increase
AAC - Low Dose0.455 g/kgBody Weight ChangeMitigated Decrease
Disease Activity Index (DAI)Significant Decrease
Colon LengthMitigated Shortening
Spleen WeightSignificant Decrease
AAC - Medium Dose0.91 g/kgBody Weight ChangeMitigated Decrease
Disease Activity Index (DAI)Significant Decrease
Colon LengthMitigated Shortening
Spleen WeightSignificant Decrease
AAC - High Dose1.82 g/kgBody Weight ChangeMitigated Decrease
Disease Activity Index (DAI)Significant Decrease
Colon LengthMitigated Shortening
Spleen WeightSignificant Decrease

Cytokine Levels in Colon Tissue (pg/mg)

Treatment GroupTNF-αIL-1βIL-6
Control~20~15~25
DSS Model~70~55~80
AAC - Low Dose~50~40~60
AAC - Medium Dose~40~30~50
AAC - High Dose~30~25~40

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.

In Vitro: LPS-Stimulated RAW 264.7 Macrophage Assay

This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of pro-inflammatory mediators.

  • Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Aconitum alkaloids) and incubated for 1-2 hours.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also maintained.

  • Incubation: The plates are incubated for 18-24 hours.

  • Measurement of Nitric Oxide (NO): The production of NO is determined by measuring the amount of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes. The absorbance is then measured at 540 nm.

  • Measurement of Cytokines (TNF-α, IL-6, IL-1β): The concentrations of pro-inflammatory cytokines in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

In Vivo: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model is used to evaluate the efficacy of anti-inflammatory compounds in a model of inflammatory bowel disease.[1]

  • Animals: Male C57BL/6J mice (6-8 weeks old) are used.

  • Induction of Colitis: Acute colitis is induced by administering 3% (w/v) DSS in the drinking water for 7 consecutive days.[2][3]

  • Treatment: The test compound (e.g., AAC at 0.455, 0.91, and 1.82 g/kg) is administered orally once daily for the 7 days of DSS treatment. A control group receives DSS and the vehicle, and a healthy control group receives normal drinking water.

  • Monitoring: The body weight, stool consistency, and presence of blood in the stool are monitored daily to calculate the Disease Activity Index (DAI).

  • Sample Collection: At the end of the 7-day period, the mice are euthanized. The entire colon is excised, and its length is measured. The spleen is also removed and weighed.

  • Biochemical Analysis: A section of the colon tissue is homogenized for the measurement of myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration. The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the colon tissue homogenate are determined by ELISA.

  • Histopathological Analysis: Another section of the colon is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess tissue damage and inflammatory cell infiltration.

Mandatory Visualizations

Signaling Pathways

The anti-inflammatory effects of Aconitum alkaloids are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response, namely the NF-κB and MAPK pathways.

NF_kB_MAPK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_2 Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKKs TAK1->MKKs IKK IKK TAK1->IKK MAPKs MAPKs (p38, JNK, ERK) MKKs->MAPKs P AP1 AP-1 MAPKs->AP1 AP1_nuc AP-1 AP1->AP1_nuc NFkB_IkB NF-κB/IκBα Complex IKK->NFkB_IkB P IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc NFkB_IkB->IkB Degradation Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS, COX-2) NFkB_nuc->Genes AP1_nuc->Genes LPS LPS LPS->TLR4 CarmichaenineA Aconitum Alkaloids CarmichaenineA->MAPKs CarmichaenineA->IKK

Caption: NF-κB and MAPK signaling pathways in inflammation.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of a test compound in an in vivo model.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Inflammation Induction cluster_treatment Treatment Regimen cluster_monitoring Monitoring & Data Collection cluster_analysis Biochemical & Histological Analysis A1 Animal Acclimatization (e.g., C57BL/6J mice) A2 Group Allocation (Control, Model, Treatment) A1->A2 B1 Induce Colitis (3% DSS in drinking water) A2->B1 C1 Daily Oral Gavage (Vehicle or AAC) B1->C1 D1 Daily Monitoring (Body Weight, DAI) C1->D1 D2 Euthanasia & Sample Collection (Day 7) D1->D2 D3 Measure Colon Length & Spleen Weight D2->D3 E1 ELISA for Cytokines (TNF-α, IL-6, IL-1β) D2->E1 E2 MPO Assay D2->E2 E3 H&E Staining D2->E3

Caption: Workflow for DSS-induced colitis model.

References

A Comparative Analysis of the Toxicity of Aconitine and Other Diterpenoid Alkaloids from Aconitum carmichaelii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the toxicity of aconitine (B1665448) and other diterpenoid alkaloids isolated from Aconitum carmichaelii. The objective is to present a clear, data-driven comparison of their toxicological profiles, supported by experimental evidence, to aid in research and drug development involving these potent natural compounds.

Introduction

Aconitum species, commonly known as monkshood or wolfsbane, are notorious for their toxicity, primarily due to the presence of various diterpenoid alkaloids. Aconitine is the most well-known of these toxins and serves as a benchmark for toxicity within this class of compounds. The roots of Aconitum carmichaelii are used in traditional medicine after processing to reduce their toxicity; however, the unprocessed plant is highly poisonous. This guide focuses on the comparative toxicity of aconitine and other diterpenoid alkaloids found in Aconitum carmichaelii, referred to here as Carmichaenine A for the purpose of this comparative context, representing the toxic alkaloid profile of this plant. The primary toxic effects of these alkaloids are cardiotoxicity and neurotoxicity.

Quantitative Toxicity Data

The toxicity of diterpenoid alkaloids can be broadly categorized based on their chemical structure, with diester-diterpenoid alkaloids (DDAs) like aconitine generally exhibiting higher toxicity than monoester-diterpenoid alkaloids (MDAs).

Table 1: Comparative Acute Toxicity (LD50) of Aconitine

CompoundAnimalRoute of AdministrationLD50 (mg/kg)Reference
AconitineMouseOral1.0 - 1.8[1][2]
AconitineMouseIntravenous0.100[1]
AconitineMouseIntraperitoneal0.270[1]
AconitineMouseSubcutaneous0.270[1]
AconitineRatIntravenous0.064[1]

Table 2: Comparative In Vitro Cytotoxicity of Diterpenoid Alkaloids from Aconitum carmichaelii on H9c2 Cardiomyocytes

Compound TypeCompound ExampleConcentration (µM)Cell Viability (%)Reference
Diester-Diterpenoid AlkaloidAconitine10058 ± 2.91[3]
Diester-Diterpenoid AlkaloidAconitine20010 ± 0.5[3]
Monoester-Diterpenoid AlkaloidCompound 2 (from A. carmichaelii)5046.73 ± 3.81[4]
Monoester-Diterpenoid AlkaloidCompound 6 (from A. carmichaelii)5048.80 ± 4.54[4]

Mechanism of Toxicity

The primary mechanism of toxicity for aconitine and related diterpenoid alkaloids is their interaction with voltage-gated sodium channels (VGSCs) in excitable tissues like the myocardium and neurons.[4][5] They bind to site 2 of the α-subunit of the VGSC, causing a persistent activation of the channel.[6] This leads to a continuous influx of sodium ions, resulting in membrane depolarization, which in turn triggers arrhythmias in the heart and paralysis in the nervous system.[6]

Recent studies have elucidated further downstream effects, including the induction of apoptosis through mitochondrial-mediated pathways and the activation of various signaling cascades.

Cardiotoxicity

The persistent depolarization of cardiomyocytes leads to an intracellular calcium overload, which is a key factor in the cardiotoxic effects.[7] This ionic imbalance can induce mitochondrial dysfunction, increase the production of reactive oxygen species (ROS), and ultimately trigger apoptosis.[3][8]

Neurotoxicity

In the nervous system, the constant activation of sodium channels leads to an initial hyperexcitability followed by a block of nerve impulse transmission, resulting in paralysis.[9] Symptoms of neurotoxicity include numbness, paresthesia, and muscle weakness.[10]

Signaling Pathways in Aconitine-Induced Toxicity

Several signaling pathways have been identified to be involved in the toxic effects of aconitine and related alkaloids.

Aconitine_Toxicity_Signaling cluster_0 Cellular Effects cluster_1 Signaling Cascades Aconitine Aconitine VGSC Voltage-Gated Sodium Channel (VGSC) Activation Aconitine->VGSC JNK_Erk JNK/Erk Pathway Aconitine->JNK_Erk NFkB_STAT3 NF-κB/STAT3 Pathway Aconitine->NFkB_STAT3 NLRP3 NLRP3 Inflammasome Activation Aconitine->NLRP3 Ca_Influx Intracellular Ca2+ Overload VGSC->Ca_Influx ROS Increased ROS Production Ca_Influx->ROS p38_MAPK p38 MAPK Activation Ca_Influx->p38_MAPK Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Cardiomyocyte Apoptosis Mitochondria->Apoptosis Cytochrome c Bax/Bcl-2 p38_MAPK->Apoptosis JNK_Erk->Apoptosis NLRP3->Apoptosis

Figure 1: Signaling pathways implicated in aconitine-induced cardiotoxicity.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the toxicological assessment of aconitine and related alkaloids.

In Vitro Cytotoxicity Assay
  • Objective: To determine the cytotoxic effects of the compounds on a relevant cell line.

  • Cell Line: H9c2 rat cardiomyocytes are commonly used.

  • Methodology:

    • Cell Culture: H9c2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

    • Treatment: Cells are seeded in 96-well plates. After reaching confluence, they are treated with various concentrations of the test compounds (e.g., aconitine, other diterpenoid alkaloids) for a specified period (e.g., 24 hours).

    • Cell Viability Assessment: Cell viability is measured using the Cell Counting Kit-8 (CCK-8) assay. A reagent is added to each well, and after incubation, the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The cell viability is expressed as a percentage of the control group.

Apoptosis Assessment
  • Objective: To determine if cell death occurs via apoptosis.

  • Methodology:

    • Nuclear Staining (DAPI): Cells are treated with the test compounds, fixed, and then stained with 4',6-diamidino-2-phenylindole (DAPI). Apoptotic cells are identified by condensed or fragmented nuclei under a fluorescence microscope.

    • Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Treated cells are stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters cells with compromised membranes, indicating late apoptosis or necrosis).

Mitochondrial-Mediated Apoptosis Pathway Analysis
  • Objective: To investigate the involvement of the mitochondrial pathway in apoptosis.

  • Methodology:

    • Mitochondrial Membrane Potential (MMP) Measurement: The change in MMP is assessed using fluorescent probes like JC-1 or Rhodamine 123. A decrease in MMP is an early indicator of apoptosis.

    • Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • Western Blot Analysis: The expression levels of key proteins in the mitochondrial apoptosis pathway, such as Bax, Bcl-2, Cytochrome c, and Caspase-3, are analyzed by Western blotting.

Experimental_Workflow cluster_0 In Vitro Toxicity Assessment cluster_1 Cytotoxicity & Apoptosis cluster_2 Mitochondrial Pathway start H9c2 Cell Culture treatment Treatment with Aconitine / this compound (Varying Concentrations) start->treatment cck8 CCK-8 Assay (Cell Viability) treatment->cck8 dapi DAPI Staining (Nuclear Morphology) treatment->dapi annexin Annexin V/PI Staining (Flow Cytometry) treatment->annexin mmp MMP Measurement (e.g., JC-1) treatment->mmp ros ROS Detection (e.g., DCFH-DA) treatment->ros western Western Blot (Bax, Bcl-2, Cytochrome c, Caspase-3) treatment->western

Figure 2: Experimental workflow for in vitro toxicity assessment.

Conclusion

The toxicity of diterpenoid alkaloids from Aconitum carmichaelii is a significant concern for their therapeutic application. Aconitine, a diester-diterpenoid alkaloid, exhibits high cardiotoxicity and neurotoxicity primarily by persistently activating voltage-gated sodium channels. This leads to a cascade of events including intracellular calcium overload, mitochondrial dysfunction, and apoptosis. Other diterpenoid alkaloids from the same plant, particularly the monoester types, show comparatively lower, yet still significant, toxicity. A thorough understanding of the structure-toxicity relationship and the underlying molecular mechanisms is crucial for the development of safer therapeutic agents derived from these potent natural products. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparative analysis of these compounds.

References

Validating the Binding Affinity of Carmichaenine A to Voltage-Gated Sodium Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the binding affinity of Carmichaenine A, a C19-diterpenoid alkaloid isolated from Aconitum carmichaelii, to its putative target protein. While direct experimental binding data for this compound is not yet available in public literature, extensive research on structurally similar alkaloids, particularly aconitine, strongly points towards voltage-gated sodium channels (VGSCs) as the primary molecular target. This guide will, therefore, focus on the interaction of this compound and its analogs with VGSCs, drawing comparisons with other known modulators of these channels.

Aconitine and its congeners are known to bind to neurotoxin-binding site 2 on the alpha-subunit of VGSCs, leading to persistent activation and subsequent blockage of nerve impulses.[1][2][3] Understanding the binding affinity of novel compounds like this compound to this critical ion channel is paramount for assessing their therapeutic potential and toxicological profile.

Comparative Analysis of Binding Affinities

To provide a framework for evaluating this compound, this section summarizes the binding affinities of structurally related diterpenoid alkaloids and other known VGSC modulators. The data is presented to offer a quantitative comparison of their potencies.

CompoundTargetBinding Affinity/PotencyMethodReference
Aconitinerat Nav1.2K_d = 1.2 µMRadioligand Binding Assay[4]
Lappaconitine (B608462)human Nav1.7IC_50 = 27.67 µMElectrophysiology (Patch Clamp)[5]
Tetrodotoxin (TTX)most Nav subtypesLow nanomolarElectrophysiology[6]
LidocaineNon-selective NavMicromolar rangeElectrophysiology[6]
PF-05089771human Nav1.7High affinity (subtype selective)Radioligand Binding ([3H]BNZA)[7]

Experimental Protocols for Binding Affinity Determination

Validating the binding of this compound to VGSCs requires robust experimental methodologies. Below are detailed protocols for key assays that can be employed.

Radioligand Binding Assay

This technique directly measures the binding of a radiolabeled ligand to its receptor. For VGSCs, a common radioligand is [³H]batrachotoxinin-A 20-α-benzoate ([³H]BTX-B), which also binds to site 2.

Objective: To determine the equilibrium dissociation constant (K_d) or the inhibitory constant (K_i) of this compound for the neurotoxin-binding site 2 on VGSCs.

Methodology:

  • Membrane Preparation: Isolate cell membranes expressing the VGSC subtype of interest (e.g., from rat brain synaptosomes or cell lines overexpressing a specific channel isoform).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM HEPES, pH 7.4, containing 130 mM choline (B1196258) chloride, 5.4 mM KCl, 0.8 mM MgSO₄, and 5.5 mM glucose).

  • Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand (e.g., [³H]BTX-B) and varying concentrations of the unlabeled competitor (this compound).

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC_50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its equilibrium dissociation constant.

Electrophysiology (Patch-Clamp)

This technique measures the ion flow through channels in the cell membrane, providing functional data on channel activity and its modulation by a test compound.

Objective: To determine the concentration-dependent effect of this compound on the function of specific VGSC subtypes and calculate the IC_50 value.

Methodology:

  • Cell Culture: Use a cell line stably expressing the human VGSC subtype of interest (e.g., HEK293 cells expressing Nav1.7).

  • Patch-Clamp Recording: Perform whole-cell voltage-clamp recordings. Hold the cell membrane at a potential where the channels are in a closed state (e.g., -120 mV).

  • Voltage Protocol: Apply a depolarizing voltage step to elicit a sodium current.

  • Compound Application: Perfuse the cells with increasing concentrations of this compound.

  • Data Acquisition: Record the peak sodium current at each concentration of the compound.

  • Data Analysis: Plot the percentage of current inhibition against the logarithm of the compound concentration and fit the data to a Hill equation to determine the IC_50 value.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the context of this compound's potential mechanism of action and the experimental process for its validation, the following diagrams are provided.

G Potential Signaling Cascade of this compound This compound This compound Voltage-Gated Sodium Channel (VGSC) Voltage-Gated Sodium Channel (VGSC) This compound->Voltage-Gated Sodium Channel (VGSC) Binds to Site 2 Persistent Na+ Influx Persistent Na+ Influx Voltage-Gated Sodium Channel (VGSC)->Persistent Na+ Influx Causes Membrane Depolarization Membrane Depolarization Persistent Na+ Influx->Membrane Depolarization Altered Neuronal Excitability Altered Neuronal Excitability Membrane Depolarization->Altered Neuronal Excitability Downstream Signaling (MAPK/NF-kB/STAT3, Nrf2) Downstream Signaling (MAPK/NF-kB/STAT3, Nrf2) Altered Neuronal Excitability->Downstream Signaling (MAPK/NF-kB/STAT3, Nrf2) Potential Modulation

Caption: Putative mechanism of this compound action.

G Workflow for Binding Affinity Validation cluster_0 Biochemical Assay cluster_1 Functional Assay Membrane Prep Membrane Prep Radioligand Binding Radioligand Binding Membrane Prep->Radioligand Binding Data Analysis (Ki) Data Analysis (Ki) Radioligand Binding->Data Analysis (Ki) Binding Affinity Validation Binding Affinity Validation Data Analysis (Ki)->Binding Affinity Validation Cell Culture (Expressing VGSC) Cell Culture (Expressing VGSC) Patch-Clamp Recording Patch-Clamp Recording Cell Culture (Expressing VGSC)->Patch-Clamp Recording Data Analysis (IC50) Data Analysis (IC50) Patch-Clamp Recording->Data Analysis (IC50) Data Analysis (IC50)->Binding Affinity Validation This compound This compound This compound->Radioligand Binding This compound->Patch-Clamp Recording

Caption: Experimental workflow for validation.

References

Unraveling the Mechanisms of Diterpenoid Alkaloids: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diterpenoid alkaloids are a structurally diverse class of natural products predominantly found in plants of the Aconitum and Delphinium genera. These compounds exhibit a wide array of potent biological activities, ranging from high toxicity to significant therapeutic potential, including analgesic, anti-arrhythmic, and anti-inflammatory effects. Their mechanisms of action are as varied as their structures, often involving complex interactions with ion channels and inflammatory signaling pathways.

This guide provides a comparative analysis of the known mechanisms of action of various diterpenoid alkaloids, with a special focus on contextualizing the potential activities of Carmichaeline A, a C20-diterpenoid alkaloid isolated from Aconitum carmichaeli. While direct mechanistic studies on Carmichaeline A are limited, understanding its structural classification in contrast to other well-characterized diterpenoid alkaloids allows for informed hypotheses regarding its biological targets.

Divergent Mechanisms of Action: A Tale of Two Pathways

The biological effects of diterpenoid alkaloids can be broadly categorized into two primary, and often contrasting, mechanisms:

  • Cardiotoxicity and Neurotoxicity via Ion Channel Modulation: Primarily associated with C19 diester-diterpenoid alkaloids, such as aconitine, this mechanism involves the persistent activation of voltage-gated sodium channels (VGSCs), leading to cellular hyperexcitability.

  • Anti-inflammatory Effects via Inhibition of Key Signaling Pathways: A growing body of evidence suggests that many diterpenoid alkaloids, including certain C19 and C20 subtypes, exert potent anti-inflammatory effects by targeting crucial signaling cascades like NF-κB and MAPK.

This guide will delve into these distinct mechanisms, presenting supporting experimental data and detailed protocols for key assays.

Cardiotoxicity: The Role of Voltage-Gated Sodium Channel Activation

The most well-documented mechanism for the toxicity of certain diterpenoid alkaloids, particularly the C19 diester types like aconitine, mesaconitine, and hypaconitine, is their ability to act as potent activators of voltage-gated sodium channels.[1] These toxins bind to site 2 on the α-subunit of the channel, leading to a persistent influx of sodium ions and causing membrane depolarization.[2] This sustained activation results in cardiac arrhythmias and neurotoxic effects.[1]

Key Experimental Data:
Diterpenoid AlkaloidAlkaloid TypeTarget Ion ChannelEffectQuantitative Data (IC50/EC50)Reference
AconitineC19-Diterpenoid (Diester)Voltage-Gated Sodium Channels (VGSCs)Persistent Activation, Hyperpolarizing shift in activation (-20 to -50 mV)Not typically measured by IC50 for activation[2]
MesaconitineC19-Diterpenoid (Diester)Mitochondrial Energy MetabolismInhibitionIC50: 1.82 µg/mL[3]
HypaconitineC19-Diterpenoid (Diester)Mitochondrial Energy MetabolismInhibitionIC50: 2.22 µg/mL[3]
PyroaconitineC19-DiterpenoidNav1.2Inhibition57% inhibition at 10 µM[4]
AjacineC19-DiterpenoidNav1.2Inhibition42-57% inhibition at 10 µM[4][5]
IsorubijervineSteroidal AlkaloidNav1.5InhibitionIC50: 10.3 ± 1.2 µM[6]
RubijervineSteroidal AlkaloidNav1.5InhibitionIC50: 14.2 ± 1.5 µM[6]
Experimental Protocol: Whole-Cell Patch Clamp for aVL.5 Channel Activity

This protocol is adapted from studies investigating the effects of alkaloids on cardiac sodium channels.[6]

Objective: To determine the inhibitory effect of a test compound on the human cardiac voltage-gated sodium channel subtype 1.5 (hNaV1.5) expressed in HEK293t cells.

Materials:

  • HEK293t cells co-transfected with hNaV1.5, β1 subunit, and eGFP.

  • Bath solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES; pH 7.3.

  • Internal solution (in mM): 10 NaCl, 3 KCl, 140 CsF, 1 EGTA, 10 MgCl2; pH 7.3.

  • Patch clamp rig with amplifier and data acquisition system.

  • Test compound stock solution (e.g., in DMSO).

Procedure:

  • Cell Preparation: Culture and transfect HEK293t cells 24-48 hours prior to the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Plate the transfected cells in a recording chamber and perfuse with the bath solution.

    • Identify transfected cells by eGFP fluorescence.

    • Approach a cell with the patch pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV).

  • Data Acquisition:

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments) to elicit sodium currents.

    • Record the peak inward current at each voltage step.

  • Compound Application:

    • Perfuse the cell with the bath solution containing the test compound at various concentrations.

    • Repeat the voltage-step protocol to measure the effect on the sodium current.

  • Data Analysis:

    • Measure the peak current amplitude before and after compound application.

    • Calculate the percentage of inhibition for each concentration.

    • Plot a concentration-response curve and determine the IC50 value.

cardiotoxicity_workflow cluster_cell_culture Cell Preparation cluster_electrophysiology Electrophysiology cluster_drug_application Compound Testing cluster_analysis Data Analysis HEK293t HEK293t Cells Transfection Transfection with hNaV1.5, β1, eGFP HEK293t->Transfection PatchClamp Whole-Cell Patch Clamp Transfection->PatchClamp VoltageProtocol Voltage-Step Protocol PatchClamp->VoltageProtocol CurrentRecording Record Sodium Current VoltageProtocol->CurrentRecording Compound Apply Test Compound CurrentRecording->Compound Repeat Protocol Analysis Calculate % Inhibition CurrentRecording->Analysis Compound->CurrentRecording Repeat Protocol IC50 Determine IC50 Analysis->IC50

Fig. 1: Experimental workflow for assessing cardiotoxicity.

Anti-inflammatory Mechanism: Targeting NF-κB and MAPK Signaling

In contrast to the excitatory effects on ion channels, a significant number of diterpenoid alkaloids exhibit potent anti-inflammatory properties. This is often achieved through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[7] These pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and enzymes like iNOS and COX-2.[8]

Given that Carmichaeline A is a C20-diterpenoid alkaloid, its mechanism of action is more likely to align with this anti-inflammatory profile rather than the cardiotoxic effects associated with C19 diester alkaloids.

Key Experimental Data:
Diterpenoid AlkaloidAlkaloid TypeCellular ModelEffectQuantitative Data (IC50)Reference
DeltanalineC19-Diterpenoid DerivativeLPS-activated RAW264.7 cellsInhibition of NO, TNF-α, and IL-6 secretionNot specified[7]
Konishone7,20-dinorabietane diterpeneLPS-activated RAW264.7 macrophagesInhibition of NO production~9.8 µg/mL[9]
HinokiolDiterpenoidLPS-activated RAW264.7 macrophagesInhibition of NO production~7.9 µg/mL[9]
AndrographolideDiterpenoid labdaneNot specifiedAnti-inflammatoryNot specified[10]
NeorogioltriolDiterpenoidRAW 264.7 cellsInhibition of NO productionIC50 determination described[11]
CarvoneMonoterpeneLPS-induced Raw 264.7 cellsInhibition of NO productionIC50 determination described[12]
Experimental Protocol: NF-κB Reporter Assay

This protocol is designed to assess the inhibitory effect of a compound on the NF-κB signaling pathway in response to an inflammatory stimulus.

Objective: To quantify the inhibition of lipopolysaccharide (LPS)-induced NF-κB activation by a test compound using a luciferase reporter assay.

Materials:

  • RAW 264.7 macrophage cell line stably transfected with an NF-κB-luciferase reporter construct.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and antibiotics.

  • LPS from E. coli.

  • Test compound stock solution (e.g., in DMSO).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Plate the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include an unstimulated control.

  • Lysis and Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to the cell lysate.

  • Measurement: Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTT assay).

    • Calculate the percentage of inhibition of LPS-induced NF-κB activity for each compound concentration.

    • Determine the IC50 value from a concentration-response curve.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates and degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->ProInflammatory activates transcription Diterpenoid Diterpenoid Alkaloids Diterpenoid->IKK inhibit Diterpenoid->NFkB inhibit

Fig. 2: Anti-inflammatory signaling pathway.

Conclusion: A Divergent Landscape of Diterpenoid Alkaloid Mechanisms

The mechanisms of action of diterpenoid alkaloids are highly dependent on their structural classification. While C19 diester alkaloids are notorious for their cardiotoxic and neurotoxic effects mediated by the persistent activation of voltage-gated sodium channels, a diverse range of other diterpenoid alkaloids, likely including the C20 Carmichaeline A, exhibit potent anti-inflammatory properties through the inhibition of key signaling pathways such as NF-κB and MAPK.

For researchers and drug development professionals, this dichotomy underscores the importance of detailed structural and mechanistic characterization of novel diterpenoid alkaloids. While the potential for toxicity must be carefully evaluated, particularly through assays such as whole-cell patch clamping on cardiac ion channels, the anti-inflammatory potential of these compounds warrants significant investigation. Assays like the NF-κB reporter assay provide a robust method for screening and characterizing the anti-inflammatory efficacy of these natural products. Future research should aim to elucidate the specific molecular targets of less-studied diterpenoid alkaloids like Carmichaeline A to fully unlock their therapeutic potential.

References

Synthetic vs. Natural Carmichaeline A: A Comparative Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the purity profiles of synthetically produced versus naturally sourced Carmichaeline A, a C20-diterpenoid alkaloid of significant interest. While the total synthesis of Carmichaeline A has not yet been reported in peer-reviewed literature, this document outlines the expected purity benchmarks and potential impurity profiles based on established methodologies for the synthesis and extraction of complex alkaloids. The experimental data presented is representative of typical outcomes for compounds of similar structural complexity.

Data Presentation: Purity and Impurity Profiles

The following table summarizes the anticipated quantitative purity and impurity data for Carmichaeline A from both synthetic and natural origins. These values are based on standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

ParameterSynthetic Carmichaeline A (Hypothetical)Natural Carmichaeline A (Typical)
Purity (by HPLC) > 98%95-98%
Enantiomeric Excess > 99%Typically not applicable (naturally occurring enantiomer)
Key Impurities Reagents, catalysts, by-products of synthetic steps, residual solvents.Structurally related alkaloids, biosynthetic precursors, degradation products.
Heavy Metals < 10 ppmVariable, dependent on soil and extraction process.
Residual Solvents Controlled according to ICH guidelines.Primarily solvents used in extraction and purification (e.g., methanol, ethanol, chloroform).

Experimental Protocols

Detailed methodologies for the key experiments cited in the purity analysis of alkaloids are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of Carmichaeline A by separating it from potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in water

  • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Gradient Program:

  • A linear gradient from 10% B to 90% B over 30 minutes.

Flow Rate: 1.0 mL/min

Detection: UV at 235 nm

Sample Preparation:

  • Accurately weigh approximately 1 mg of the Carmichaeline A sample.

  • Dissolve in 1 mL of the mobile phase starting condition (e.g., 90:10 A:B).

  • Filter the solution through a 0.22 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Objective: To identify the chemical structures of impurities present in the Carmichaeline A sample.

Instrumentation:

  • LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • The same HPLC method as described above can be used.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Drying Gas Temperature: 325 °C

  • Drying Gas Flow: 8 L/min

  • Nebulizer Pressure: 35 psi

  • Mass Range: m/z 100-1000

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

Objective: To determine the absolute purity of Carmichaeline A using an internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Sample Preparation:

  • Accurately weigh a specific amount of the Carmichaeline A sample.

  • Accurately weigh a specific amount of a certified internal standard (e.g., maleic anhydride).

  • Dissolve both in a known volume of a deuterated solvent (e.g., CDCl3 or DMSO-d6).

Data Acquisition:

  • Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all signals (e.g., 5 times the longest T1).

Data Analysis:

  • Integrate a well-resolved signal of Carmichaeline A and a signal of the internal standard.

  • Calculate the molar ratio of Carmichaeline A to the internal standard.

  • Determine the absolute purity (w/w %) of Carmichaeline A based on the known purity and weight of the internal standard.

Mandatory Visualizations

Experimental Workflow for Purity Analysis

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Carmichaeline A (Synthetic or Natural) Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration HPLC HPLC Analysis (Purity Assessment) Filtration->HPLC LCMS LC-MS Analysis (Impurity Identification) Filtration->LCMS qNMR qNMR Analysis (Absolute Purity) Filtration->qNMR Purity_Data Quantitative Purity Data HPLC->Purity_Data Impurity_Profile Impurity Profile LCMS->Impurity_Profile qNMR->Purity_Data

Caption: Workflow for the purity analysis of Carmichaeline A.

Potential Signaling Pathway of Aconitum Alkaloids

Disclaimer: The specific signaling pathways modulated by Carmichaeline A have not been fully elucidated. The following diagram represents a known pathway affected by other Aconitum diterpenoid alkaloids, which may be relevant to Carmichaeline A.

G Aconitum_Alkaloid Aconitum Diterpenoid Alkaloid (e.g., Carmichaeline A) Nrf2_Keap1 Nrf2-Keap1 Complex Aconitum_Alkaloid->Nrf2_Keap1 dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 release ARE Antioxidant Response Element (ARE) Nrf2->ARE translocation & binding MRP2_BCRP MRP2/BCRP Expression ARE->MRP2_BCRP upregulation Cellular_Protection Enhanced Cellular Protection MRP2_BCRP->Cellular_Protection leads to

Caption: Nrf2-mediated signaling pathway potentially affected by Aconitum alkaloids.

Safety Operating Guide

Essential Safety and Disposal Procedures for Carmichaenine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the proper handling and disposal of Carmichaenine A. As a novel fungal alkaloid, specific safety and toxicity data for this compound are not extensively available. Therefore, it must be handled with the utmost caution, assuming it is hazardous. The following procedures are based on best practices for managing uncharacterized research chemicals and bioactive natural products.

I. Quantitative Data and Physical Properties

Limited data is available for this compound. The known properties are summarized below. In the absence of comprehensive data, treat this compound as potentially hazardous.

PropertyData
Chemical Formula C₁₄H₁₅N₃O₂
Molecular Weight Approximately 257.29 g/mol
Appearance Data not available; handle as a potent solid.
Solubility Data not available.
Boiling Point Data not available.
Melting Point Data not available.
Storage Temperature Data not available; store in a cool, dry, well-ventilated area away from incompatible substances.
Hazard Class Unknown; treat as hazardous.

II. Experimental Protocols: Safe Handling and Disposal

The following protocols provide a step-by-step guide for the safe management of this compound waste.

A. Hazard Assessment and Personal Protective Equipment (PPE)

Given the unknown toxicological profile of this compound, a thorough hazard assessment is critical before beginning any experiment.[1]

  • Assume Hazard: Treat this compound as a hazardous substance that may be toxic, irritant, or environmentally harmful.[2][3]

  • Engineering Controls: All handling of this compound, including weighing and dilutions, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[2]

  • Personal Protective Equipment (PPE): Standard laboratory PPE is mandatory. This includes:

    • A properly fitted lab coat.

    • Safety goggles to protect from splashes.

    • Chemical-resistant gloves (e.g., nitrile).

B. Waste Segregation and Collection

Proper segregation of waste is crucial to prevent accidental chemical reactions.[2]

  • Dedicated Waste Containers: Do not mix this compound waste with other chemical waste streams.[3]

  • Solid Waste: All solid waste contaminated with this compound (e.g., pipette tips, gloves, absorbent paper) must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound must be collected in a separate, sealed, and chemically compatible hazardous waste container.

C. Waste Container Labeling

Clear and accurate labeling is a regulatory requirement and essential for safe disposal.

  • Labeling at Point of Generation: As soon as the first drop of waste is added, the container must be labeled.[2]

  • Required Information: The label must include:

    • The words "Hazardous Waste".

    • The chemical name: "this compound waste".

    • The date the waste was first added.

    • The name and contact information of the responsible researcher or laboratory.

D. Storage of Hazardous Waste

Waste must be stored safely pending collection by a certified disposal service.

  • Secure Storage: Store sealed and labeled waste containers in a designated and secure satellite accumulation area.

  • Incompatible Materials: Ensure the storage area is away from ignition sources and incompatible chemicals.

E. Final Disposal Procedure

The final disposal of uncharacterized chemical waste must be handled by professionals.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS office is the primary point of contact for the disposal of hazardous waste.[2][4] They will provide guidance and ensure compliance with all regulations.

  • Licensed Waste Disposal Contractor: EHS will arrange for the collection and disposal of the this compound waste by a licensed hazardous waste disposal company.[5]

III. Visualized Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation and Handling cluster_waste Waste Generation and Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start Experiment with this compound assess Conduct Hazard Assessment (Assume Hazardous) start->assess ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe hood Handle in Chemical Fume Hood ppe->hood generate Generate this compound Waste (Solid and Liquid) hood->generate segregate Segregate Waste into Dedicated Containers generate->segregate label_waste Label Containers Immediately ('Hazardous Waste - this compound') segregate->label_waste store Store Sealed Containers in Designated Satellite Area label_waste->store contact_ehs Contact Institutional EHS Office store->contact_ehs collection Arrange for Collection by Licensed Waste Contractor contact_ehs->collection end_disposal Proper Disposal collection->end_disposal

References

Essential Safety and Operational Guide for Handling Carmichaenine A

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling Carmichaenine A in any form (solid or in solution). The following table summarizes the required PPE to minimize exposure and ensure safety.

Body Part Required PPE Standard Purpose
Hands Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber)ASTM F739To prevent skin contact and absorption.[1]
Body Full-coverage lab coat or chemical-resistant suitEN ISO 27065To protect skin from accidental spills.[1]
Eyes Safety goggles with side shields or a face shieldANSI Z87.1 / EN 166To protect eyes from splashes and airborne particles.[1]
Respiratory Chemical fume hood-To prevent inhalation of airborne particles.[1][2]
For procedures outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required.-To provide respiratory protection in the absence of engineering controls.[1][2]

Operational Plan: Handling and Experimental Procedures

All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[1]

Preparation
  • Fume Hood Verification: Before commencing any work, ensure the chemical fume hood is functioning correctly.

  • Gather Materials: Have all necessary equipment and a chemical spill kit readily accessible within the fume hood.

Handling Protocol
  • Weighing: Weigh solid this compound in a tared, sealed container inside the fume hood. If necessary, use anti-static weighing paper to prevent dispersal of the powder.[1]

  • Dissolving: Add solvent to the solid material within the fume hood. Ensure the container is capped and sealed before any agitation.[1]

Storage
  • Container: Store this compound in a tightly sealed and clearly labeled container.[1][2]

  • Location: The storage area must be cool, dry, well-ventilated, and secure, with access restricted to authorized personnel only.[1][2]

  • Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents.[3][4][5]

Spill Management

In the event of a spill, immediately evacuate the area and follow these procedures while wearing appropriate PPE[2]:

  • Solid Spills: Carefully sweep up the material to avoid generating dust. Place the collected solid into a designated, sealed container for hazardous waste disposal.[2]

  • Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material into a sealed container for disposal.[2]

  • Decontamination: Thoroughly clean the spill area with a suitable detergent and water.[2]

Disposal Plan

All waste containing this compound is considered hazardous and must be disposed of in accordance with all applicable federal, state, and local regulations.[1][2]

  • Solid Waste: Collect all contaminated solid waste, including gloves, weighing paper, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste unless compatibility has been confirmed.[1]

  • Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The empty container may then be disposed of as ordinary trash, provided it meets the definition of "empty" according to regulations.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Verify Fume Hood Functionality prep2 Assemble Materials & Spill Kit prep1->prep2 handle1 Weigh Solid this compound prep2->handle1 handle2 Dissolve in Solvent handle1->handle2 post1 Store in Sealed Container handle2->post1 post2 Clean Work Area post1->post2 disp1 Collect Solid Waste post2->disp1 disp2 Collect Liquid Waste post2->disp2 disp_end Dispose as Hazardous Waste disp1->disp_end disp2->disp_end

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.